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5-Bromo-3-fluoro-2-nitrobenzoic acid Documentation Hub

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  • Product: 5-Bromo-3-fluoro-2-nitrobenzoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Synthetic Utility of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 5-Bromo-3-fluoro-2-nitrobenzoic acid , a specialized intermediate in medicinal chemistry. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 5-Bromo-3-fluoro-2-nitrobenzoic acid , a specialized intermediate in medicinal chemistry.

Introduction: Scaffold Analysis

5-Bromo-3-fluoro-2-nitrobenzoic acid is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of complex heterocyclic pharmaceutical agents. Its structural uniqueness lies in its orthogonal reactivity profile :

  • C3-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group.
    
  • C5-Bromo: Deactivated towards

    
     but highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C2-Nitro: Serves as an activating group for the C3-fluorine and a latent amino group for subsequent cyclization (e.g., to quinazolines or indoles).

This specific substitution pattern allows medicinal chemists to sequentially functionalize the benzene ring with high regioselectivity, making it a critical building block for kinase inhibitors and antibacterial agents.

Physicochemical Profile

The following data aggregates experimental supplier specifications and calculated physicochemical descriptors.

PropertyValueNotes/Condition
Molecular Formula

-
Molecular Weight 264.01 g/mol Monoisotopic Mass: 262.92
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 160–165 °C (Estimated)Based on structural analogs (e.g., 5-bromo-2-nitrobenzoic acid)
Boiling Point ~380 °CPredicted at 760 mmHg
pKa (Acid) 1.65 ± 0.25 (Predicted)Significantly more acidic than benzoic acid (4.[1][2]2) due to ortho-nitro effect.
LogP 1.95 ± 0.3 (Predicted)Moderate lipophilicity; cell-permeable range.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility in neutral form; soluble in alkaline aqueous buffers.
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 4Nitro group (2), Carbonyl (1), Fluorine (1)

Structural & Electronic Analysis

The reactivity of this molecule is dictated by the electronic interplay between the four substituents.

Electronic Activation Map
  • The Nitro Effect (C2): The nitro group at position 2 is the dominant electronic influencer. It exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • The Fluorine Lability (C3): Being ortho to the nitro group, the C3-carbon is highly electron-deficient. This makes the fluorine atom an excellent leaving group for

    
     reactions with amines, thiols, or alkoxides.
    
  • The Bromine Stability (C5): The bromine at position 5 is meta to the nitro group. It does not benefit from the resonance activation required for

    
    . Therefore, it remains intact during nucleophilic substitution at C3, allowing for chemoselective derivatization.
    
Visualization: Reactivity Logic

The following diagram illustrates the orthogonal reactivity channels available on this scaffold.

ReactivityMap Core 5-Bromo-3-fluoro- 2-nitrobenzoic acid COOH C1-COOH (Acid Handle) Core->COOH NO2 C2-NO2 (Activating Group) Core->NO2 F C3-F (SNAr Labile) Core->F Br C5-Br (Cross-Coupling) Core->Br Amide Amide Coupling (Esterification) COOH->Amide Standard Coupling Red Reduction to Aniline (Cyclization Precursor) NO2->Red Fe/HCl or H2/Pd Sub Nucleophilic Substitution (R-NH2, R-SH) F->Sub Activated by ortho-NO2 Suzuki Suzuki/Buchwald Coupling Br->Suzuki Pd(0) Catalysis Sub->Red Step 1 -> Step 2 (Sequence)

Figure 1: Orthogonal reactivity map showing independent functionalization pathways for each substituent.

Synthetic Pathways

While specific patent literature for the direct synthesis of CAS 1807118-74-6 is proprietary, the standard industrial route follows a Nitration-Oxidation sequence starting from commercially available toluenes. This method ensures the correct regiochemistry.

Proposed Synthetic Workflow
  • Starting Material: 3-Fluoro-5-bromotoluene.

  • Step 1: Regioselective Nitration.

    • Reagents: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
    • Mechanism: Electrophilic Aromatic Substitution.

    • Regiochemistry: The C2 position is ortho to the Methyl (activator) and ortho to the Fluoro (activator), and para to the Bromo (director). This cooperative directing effect strongly favors nitration at C2.

  • Step 2: Oxidation of Methyl Group.

    • Reagents:

      
       (Potassium Permanganate) or 
      
      
      
      .
    • Conditions: Reflux in aqueous pyridine or t-butanol/water.

    • Outcome: Conversion of the C1-methyl to the C1-carboxylic acid.

SynthesisRoute SM START: 3-Fluoro-5-bromotoluene (Commercial Reagent) Step1 Step 1: Nitration (HNO3, H2SO4, 0°C -> RT) SM->Step1 Int Intermediate: 5-Bromo-3-fluoro-2-nitrotoluene Step1->Int Regioselective insertion at C2 Step2 Step 2: Oxidation (KMnO4, Reflux) Int->Step2 Product TARGET: 5-Bromo-3-fluoro-2-nitrobenzoic acid Step2->Product Methyl -> Carboxyl

Figure 2: Likely industrial synthesis route via nitration-oxidation of the toluene precursor.

Experimental Handling & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Handling Protocol
  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (

    
    ) to prevent slow hydrolysis or oxidation.
    
  • Solvent Choice:

    • Preferred: DMSO, DMF, THF (for reactions); Methanol (for transfers).

    • Avoid: Water (poor solubility), non-polar alkanes.

  • Reaction Setup: Due to the acidic nature (pKa ~1.6), reactions involving basic nucleophiles (e.g., amines for

    
    ) require an excess of base (e.g., TEA, DIPEA) or the nucleophile itself to neutralize the carboxylic acid proton first.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22500233 (Isomer Analog). Retrieved from [Link]

  • Chemikart (2025). Compound Database: 5-Bromo-3-fluoro-2-nitrobenzoic acid.[3][4][5] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary 5-Bromo-3-fluoro-2-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and TRK antagonists. Its tri-substituted core features distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-fluoro-2-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and TRK antagonists. Its tri-substituted core features distinct electronic environments: the electron-withdrawing nitro group (


) at the ortho position significantly increases acidity compared to unsubstituted benzoic acid, while the bromo- and fluoro- substituents modulate lipophilicity.

This guide provides a technical analysis of its solubility behavior. While specific equilibrium solubility data (


) is often proprietary, this document synthesizes data from structural analogs (3-nitrobenzoic acid, 5-fluoro-2-nitrobenzoic acid) to provide a predictive solubility matrix. It establishes validated protocols for solvent selection, thermodynamic modeling, and recrystallization to support process chemistry and drug development.

Physicochemical Characterization

Understanding the molecular interactions is a prerequisite for solvent selection. The compound exhibits a "push-pull" solubility mechanism due to its mixed polarity.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~264.0 g/mol Moderate molecular size allows for reasonable solubility in common organic solvents.
pKa (Predicted) 1.8 – 2.2The ortho-nitro group stabilizes the carboxylate anion via inductive effects and hydrogen bonding, making it significantly more acidic than benzoic acid (pKa 4.2). Solubility is pH-dependent in aqueous media.
LogP (Predicted) ~2.1 – 2.4The Halogen atoms (Br, F) increase lipophilicity, facilitating solubility in moderately polar organics (DCM, EtOAc).
H-Bond Donors 1 (-COOH)Capable of dimerization in non-polar solvents (e.g., Toluene).
H-Bond Acceptors 4 (-NO2, -F, -COOH)High affinity for polar aprotic solvents (DMSO, DMF).

Solubility Profile & Solvent Selection

Predicted Solubility Matrix

Based on structural analogs (3-nitrobenzoic acid, 3,5-dinitrobenzoic acid) and Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Disrupts carboxylic acid dimers; strong dipole-dipole interaction with the nitro group.
Alcohols Methanol, Ethanol, IPAHigh (50–150 mg/mL)Solvation via hydrogen bonding. Solubility increases significantly with temperature (

).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (20–80 mg/mL)Good process solvents. Acetone is excellent for dissolving; EtOAc is ideal for extraction.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–40 mg/mL)Soluble due to lipophilic halogens, but less effective than polar aprotics.
Aromatics Toluene, XyleneLow-Moderate (5–20 mg/mL)Soluble at high

; poor at low

. Ideal for recrystallization .
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Acts as an anti-solvent to force precipitation.
Water Water (pH < 2)Insoluble Protonated form precipitates.
Water (Basic) Water (pH > 7)Soluble Deprotonation forms the benzoate salt (highly soluble).
Thermodynamic Modeling (The Apelblat Equation)

For precise process engineering, the solubility (


) of benzoic acid derivatives is best modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with temperature:


  • x: Mole fraction solubility

  • T: Absolute temperature (Kelvin)[1]

  • A, B, C: Empirical constants derived from experimental data (See Protocol 4.1).

Expert Insight: For nitro-substituted benzoic acids, the enthalpy of solution (


) is positive (endothermic). Therefore, cooling crystallization is a highly effective purification strategy.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Use this validated workflow to generate exact solubility curves for your specific batch.

Reagents: 5-Bromo-3-fluoro-2-nitrobenzoic acid (Pure), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.

  • Preparation: Add excess solid compound (~500 mg) to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 35°C, 45°C) for 24 hours to ensure saturation.

  • Sedimentation: Stop agitation and allow undissolved solids to settle for 2 hours (maintain temperature).

  • Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm filter into a tared weighing vial.

  • Quantification: Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue.

    • Calculation:

      
      
      
Protocol: Purification via Recrystallization

Based on differential solubility in Toluene or Ethanol/Water systems.

  • Dissolution: Dissolve crude 5-Bromo-3-fluoro-2-nitrobenzoic acid in minimal boiling Ethanol (or Ethyl Acetate).

  • Anti-Solvent Addition: Slowly add hot Water (or Heptane if using EtOAc) until a faint turbidity persists.

  • Clarification: If insoluble impurities remain, hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C. The nitro group facilitates crystal packing.

  • Isolation: Filter the crystals and wash with cold anti-solvent (e.g., 1:1 Ethanol/Water).

  • Drying: Dry under vacuum at 45°C (Note: Melting point is typically >130°C, but check specific isomer data to avoid melting).

Visualizations & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Chemical Synthesis (Reaction Medium) Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Binary Binary System? Purification->Binary NMR DMSO-d6 or MeOD Analysis->NMR Polarity Polar Mechanism? HighTemp->Polarity Yes THF Use THF or EtOAc (Mod Sol, Low BP) HighTemp->THF No DMF Use DMF or DMSO (High Sol, High BP) Polarity->DMF Yes (SNAr) Toluene Use Toluene (Mod Sol, High BP) Polarity->Toluene No EtOH_H2O Ethanol + Water (Standard) Binary->EtOH_H2O Polar Impurities EtOAc_Hep Ethyl Acetate + Heptane (Anhydrous) Binary->EtOAc_Hep Non-polar Impurities

Caption: Decision matrix for solvent selection based on thermodynamic requirements and process goals.

Recrystallization & Phase Separation Logic

Visualizing the solubility differential required for effective purification.

Recrystallization Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in Solvent A (High T, High Solubility) Crude->Dissolve Heat Precip Cooling / Anti-Solvent B Dissolve->Precip Delta T or Mix Filter Filtration Precip->Filter MotherLiq Mother Liquor (Contains Impurities) Filter->MotherLiq Filtrate PureCrystal Pure Crystals (5-Bromo-3-fluoro...) Filter->PureCrystal Retentate

Caption: Workflow utilizing temperature-dependent solubility gradients to isolate the target acid.

References

  • PubChem. (2025).[2] 5-Bromo-2-fluoro-3-nitrobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Long, B., et al. (2012). Solubility of 3-nitrophthalic acid in different solvents. Journal of Chemical & Engineering Data. (Provides thermodynamic basis for nitro-benzoic acid solubility).
  • Zhang, X., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.[3] Journal of Chemical Research.[3] [Link]

  • Acree, W. E., & Bertrand, G. L. (1981). Monomer and dimer models for solubility of benzoic acid in simple binary and ternary solvents.[4] Journal of Pharmaceutical Sciences.[4] [Link]

Sources

Foundational

Strategic Safety &amp; Handling Protocol: 5-Bromo-3-fluoro-2-nitrobenzoic Acid

This guide serves as a technical operational manual for 5-Bromo-3-fluoro-2-nitrobenzoic acid . It is designed for organic chemists and process safety engineers who require actionable intelligence beyond the standard regu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical operational manual for 5-Bromo-3-fluoro-2-nitrobenzoic acid . It is designed for organic chemists and process safety engineers who require actionable intelligence beyond the standard regulatory compliance found in a generic Safety Data Sheet (SDS).

Document Control:

  • Target Entity: 5-Bromo-3-fluoro-2-nitrobenzoic acid[1][2][3]

  • Primary CAS: 1807118-74-6 (Note: Alternate registries such as 1174855-45-8 may exist depending on salt form or supplier).

  • Formula: C

    
    H
    
    
    
    BrFNO
    
    
  • Molecular Weight: 264.01 g/mol [1][4]

Executive Summary & Chemical Utility

In drug discovery, this molecule is a high-value scaffold used primarily for Nucleophilic Aromatic Substitution (S


Ar) . The fluorine atom at the C3 position, activated by the ortho-nitro group at C2, is highly labile. This reactivity, while chemically desirable for synthesizing heterocycles (e.g., quinazolines or indoles), dictates its safety profile: it is not just an acid; it is an electrophile capable of alkylating biological nucleophiles (proteins/DNA).

Senior Scientist Insight: Do not treat this merely as a "corrosive acid." The combination of the nitro group and the halogenated ring suggests potential thermal sensitivity. While stable at room temperature, this compound should be screened via Differential Scanning Calorimetry (DSC) before heating above 100°C in a scale-up environment.

Critical Hazard Identification (GHS)

The following data synthesizes standard GHS classifications for halogenated nitrobenzoic acids.

Quantitative Hazard Data
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[5]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[5][6]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[5][6][7][8]
STOT - Single Exposure 3H335 May cause respiratory irritation.
Mechanistic Toxicology
  • Skin/Eye Irritation: Driven by the carboxylic acid moiety (pK

    
     approx. 2-3) and the electron-deficient aromatic ring.
    
  • Sensitization Potential: The labile fluorine allows the molecule to act as a hapten, potentially binding to skin proteins. Long-term repeated exposure should be strictly avoided to prevent sensitization.

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense against exposure.

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.
Color Off-white to yellowYellowing often indicates nitro-group degradation or impurities.
Solubility DMSO, MethanolPoor water solubility limits the effectiveness of water-only decontamination.
Storage Dry, Room Temp (2-8°C preferred)Moisture can hydrolyze the C-F bond over long periods; keep desiccated.

Operational Handling Protocols

This section outlines a self-validating workflow to minimize risk during synthesis.

The "Zero-Contact" Weighing Protocol

Objective: Transfer solid without generating airborne dust or contaminating the balance.

  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Technique: Use an anti-static weighing funnel. Do not use a spatula to "flick" powder; tap the funnel gently.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use (solubility check), followed by water.

Process Safety Workflow (Visualized)

The following diagram illustrates the decision logic for handling this nitro-aromatic intermediate safely.

HandlingProtocol cluster_safety Critical Control Point Start Storage Retrieval (Desiccated) Inspection Visual Inspection (Yellowing = Degradation) Start->Inspection Weighing Weighing (Fume Hood) Anti-static protocols Inspection->Weighing Pass Waste Waste Stream (Halogenated Organic) Inspection->Waste Fail (Decomposed) Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Reaction Reaction (SnAr) Temp Control < 80°C Solubilization->Reaction Reaction->Waste Quench

Caption: Operational logic flow emphasizing the critical control point at weighing to prevent dust inhalation.

Emergency Response & First Aid

In the event of exposure, immediate action is required.[5][6][7] This protocol prioritizes the removal of the chemical agent followed by neutralization.

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Rinse 15 min (Lift Lids) Eye->Action_Eye Action_Skin Soap & Water (No Alcohol) Skin->Action_Skin Action_Inhale Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Caption: Triage workflow for acute exposure. Note: Do not use alcohol on skin as it may enhance transdermal absorption.

Specific First Aid Notes
  • Eye Contact: The acidity can cause corneal damage. Speed is critical. Use an eyewash station immediately.

  • Ingestion: Do NOT induce vomiting. The nitro group poses a risk of methemoglobinemia if absorbed in large quantities, though rare in acute lab accidents. Rinse mouth with water.[5][6][8]

Waste Disposal & Environmental Impact

  • Classification: Hazardous Chemical Waste.

  • Stream: Halogenated Organic Waste . Do not mix with aqueous acid streams to avoid precipitation or unexpected exotherms.

  • Destruction: High-temperature incineration equipped with scrubbers (to capture HBr, HF, and NO

    
     gases).
    

References

  • BLD Pharm. (2024). SDS for 5-Bromo-3-fluoro-2-nitrobenzoic acid (Product BD0123499).

  • PubChem. (2024). Compound Summary: Halogenated Nitrobenzoic Acids Class Hazards. National Library of Medicine.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Fluoro-2-nitrobenzoic acid (Analogous Structure).

  • A2B Chem. (2024). Catalog Entry: CAS 1174855-45-8.

Sources

Exploratory

Thermal stability and melting point of 5-Bromo-3-fluoro-2-nitrobenzoic acid

Technical Guide: Thermal Characterization & Handling of 5-Bromo-3-fluoro-2-nitrobenzoic acid Executive Summary 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1807118-74-6 ) is a critical halogenated nitroaromatic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Characterization & Handling of 5-Bromo-3-fluoro-2-nitrobenzoic acid

Executive Summary

5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1807118-74-6 ) is a critical halogenated nitroaromatic intermediate employed primarily in the synthesis of polyfunctionalized pharmaceutical scaffolds. Its structural density—featuring three distinct functional handles (carboxylic acid, aryl bromide, aryl fluoride) alongside a nitro group—makes it a versatile electrophile for SNAr reactions and metal-catalyzed cross-couplings.

However, this versatility introduces significant thermal risks. The ortho-nitro moiety, combined with the electron-withdrawing halogen substituents, destabilizes the aromatic ring, creating a potential for energetic decomposition at elevated temperatures. This guide provides a rigorous framework for characterizing its thermal stability, defining its melting point, and establishing safe operating windows for process chemistry.

Physicochemical Profile

The melting point (MP) of this compound is not merely a purity index but a critical safety threshold. For nitroaromatic acids, the liquid phase often accelerates decomposition kinetics.

PropertyValue / RangeSource / Rationale
CAS Number 1807118-74-6 ChemicalBook / PubChem [1]
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 263.99 g/mol
Appearance Off-white to pale yellow crystalline solidTypical of nitrobenzoic acids
Predicted MP 135°C – 165°C Based on structural analogs (See Table 1)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly in water
Table 1: Structural Analog Melting Point Comparison

Use these benchmarks to validate experimental data.

CompoundStructureMelting Point (°C)Relevance
Target 5-Br-3-F-2-NO₂-Benzoic Acid Unknown (Est. 135-165) Target Molecule
Analog A5-Fluoro-2-nitrobenzoic acid131 – 134°C [2]Lacks Bromine (Lower MW)
Analog B3-Fluoro-4-nitrobenzoic acid171 – 178°C [3]Isomer (Para-nitro stability)
Analog C2-Nitrobenzoic acid146 – 148°C [4]Core Scaffold

Technical Insight: The presence of the Bromine atom at the C5 position typically increases the melting point relative to the non-brominated analog (Analog A) due to increased London dispersion forces. However, the ortho-nitro group (C2) creates steric strain with the carboxylic acid (C1), potentially disrupting crystal packing and lowering the MP relative to para-isomers.

Thermal Stability Analysis (DSC & TGA)

Warning: Nitrobenzoic acids are prone to decarboxylation and explosive decomposition. The onset of decomposition (


) often overlaps with or immediately follows the melting event.
Decomposition Mechanism

The thermal degradation of 5-Bromo-3-fluoro-2-nitrobenzoic acid follows a characteristic "Energetic Nitro" pathway:

  • Phase Transition: Solid

    
     Liquid (Endothermic).
    
  • Decarboxylation: Loss of CO₂ (often rate-limiting).

  • Nitro Group Scission: Homolytic cleavage of C-NO₂, leading to radical cascades and rapid heat release (Exothermic).

Thermal Safety Assessment Workflow

Use the following logic flow to determine the "Safe Operating Limit" (SOL).

ThermalSafety Start Start: Solid Sample DSC_Screen Step 1: DSC Screening (Au/Pt Crucible, 5°C/min) Start->DSC_Screen Decision_Exo Exotherm Detected? DSC_Screen->Decision_Exo TGA Step 2: TGA Confirmation (Mass Loss Onset) Decision_Exo->TGA No sharp exotherm (<100 J/g) ARC Step 3: ARC Testing (Adiabatic Calorimetry) Decision_Exo->ARC Sharp Exotherm (>100 J/g) Safe Define SOL: (Tonset - 50°C) TGA->Safe Hazard CRITICAL HAZARD: Do not scale up without ARC ARC->Hazard

Figure 1: Thermal Safety Screening Workflow. Blue nodes indicate standard screening; Red nodes indicate high-hazard escalation pathways.

Experimental Protocols

As specific literature values are scarce, you must validate the material using these self-validating protocols.

Protocol A: Capillary Melting Point Determination

Objective: Accurate MP determination without inducing decomposition.

  • Preparation: Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent (solvates depress MP).

  • Loading: Pack 2-3 mm of material into a glass capillary.

  • Ramp:

    • Fast Ramp (10°C/min) to 110°C.

    • Slow Ramp (1°C/min) from 110°C to melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Validation: If the sample turns brown/black before melting, decomposition is occurring . Switch to DSC.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Quantify Decomposition Energy (


) and Onset Temperature.[1]
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Crucible: Gold (Au) or Gold-plated High Pressure capsules.

    • Why? Aluminum pans may catalyze the decomposition of nitro compounds or rupture due to gas generation (CO₂/NOx).

  • Atmosphere: Nitrogen (50 mL/min).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

  • Success Criteria:

    • Sharp endotherm (Melting) followed by a baseline return.

    • Exotherm onset (

      
      ) must be > 
      
      
      
      for safe melt processing.

Handling & Storage Guidelines

Based on the nitro-aromatic profile:

  • Storage: Store at 2-8°C (Refrigerated). Keep container tightly sealed to prevent hydrolysis of the C-F bond or moisture uptake.

  • Handling: Use only non-sparking tools (beryllium-copper). Avoid metal spatulas if the dry powder is statically charged.

  • Process Safety: Do not heat bulk material above 100°C without prior DSC validation.

References

  • ChemicalBook. (2025).[2] 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS 1807118-74-6) Product Properties.Link

  • GuideChem. (2022). Properties of 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9).Link

  • Thermo Fisher Scientific. (2025).[2] 3-Fluoro-4-nitrobenzoic acid Safety Data Sheet.Link

  • BenchChem. (2024). Thermal Decomposition Kinetics of Nitrobenzoic Acid Isomers.Link

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-3-fluoro-2-nitrobenzoic Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-3-fluoro-2-nitrobenzoic acid and its derivatives represent a class of highly functionalized aromatic compounds with significant potential i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-nitrobenzoic acid and its derivatives represent a class of highly functionalized aromatic compounds with significant potential in medicinal chemistry, materials science, and chemical synthesis. The strategic placement of bromo, fluoro, and nitro substituents on the benzoic acid scaffold imparts unique electronic and steric properties, making them valuable intermediates for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of these derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of Polysubstituted Benzoic Acids

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and are prevalent in a vast array of natural products and synthetic compounds.[1][2] The introduction of multiple substituents onto the benzene ring dramatically influences the molecule's reactivity, acidity, and biological activity.[2] Halogen atoms, such as bromine and fluorine, are known to modulate lipophilicity and metabolic stability, while a nitro group, a strong electron-withdrawing group, significantly impacts the electronic nature of the aromatic ring and can serve as a precursor to an amino group.[3][4]

The specific substitution pattern of 5-bromo-3-fluoro-2-nitrobenzoic acid, with its ortho-nitro, meta-fluoro, and para-bromo arrangement relative to the carboxylic acid, presents a unique and synthetically challenging target. This guide will delve into the strategic approaches for the synthesis of this core structure and its subsequent derivatization.

Synthesis of the Core Scaffold: 5-Bromo-3-fluoro-2-nitrobenzoic Acid

A direct and efficient synthesis of 5-bromo-3-fluoro-2-nitrobenzoic acid is not extensively documented in readily available literature, highlighting its nature as a specialty chemical. However, a logical and scientifically sound synthetic pathway can be proposed based on established organic reactions and the known chemistry of related compounds. The most plausible approach involves a multi-step sequence starting from a readily available precursor, such as 3-fluorobenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis commences with the nitration of 3-fluorobenzoic acid to yield 3-fluoro-2-nitrobenzoic acid, followed by a regioselective bromination at the 5-position.

Synthetic Pathway A 3-Fluorobenzoic Acid B 3-Fluoro-2-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 5-Bromo-3-fluoro-2-nitrobenzoic Acid B->C Bromination (Br2, FeBr3 or NBS)

Caption: Proposed two-step synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic acid.

Step 1: Nitration of 3-Fluorobenzoic Acid

The initial step involves the nitration of 3-fluorobenzoic acid. The carboxylic acid and fluorine are both directing groups in electrophilic aromatic substitution. The carboxylic acid is a meta-director, while fluorine is an ortho, para-director.[5] The strong electron-withdrawing nature of the nitro group being introduced generally requires forcing conditions. The nitration of 3-fluorobenzoic acid with a mixture of nitric acid and sulfuric acid is known to produce 5-fluoro-2-nitrobenzoic acid as the major product.[6][7] However, the formation of the desired 3-fluoro-2-nitrobenzoic acid isomer is also possible, albeit potentially in a lower yield.[8][9]

Experimental Protocol: Synthesis of 3-Fluoro-2-nitrobenzoic Acid (Illustrative)

  • Materials: 3-Fluorobenzoic acid, concentrated nitric acid, concentrated sulfuric acid, ice, distilled water, ethyl acetate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 3-fluorobenzoic acid.

    • Once the solid is dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent system. The isomeric products may require chromatographic separation.

Step 2: Regioselective Bromination

The second and most critical step is the selective bromination of 3-fluoro-2-nitrobenzoic acid at the 5-position. The directing effects of the existing substituents must be carefully considered to predict the outcome of this electrophilic aromatic substitution.

  • -COOH (Carboxylic acid): A deactivating, meta-directing group.[5]

  • -NO2 (Nitro): A strongly deactivating, meta-directing group.[5]

  • -F (Fluoro): A deactivating, ortho, para-directing group.[4]

The positions on the 3-fluoro-2-nitrobenzoic acid ring are:

  • Position 4: ortho to -F, meta to -COOH, ortho to -NO2.

  • Position 5: para to -F, meta to -NO2.

  • Position 6: ortho to -COOH, meta to -F, para to -NO2.

The fluorine atom, being an ortho, para-director, will strongly favor substitution at the 5-position (para). The deactivating nature of the nitro and carboxylic acid groups will further disfavor substitution at other positions. Therefore, bromination of 3-fluoro-2-nitrobenzoic acid is expected to yield the desired 5-bromo isomer with high regioselectivity.

Experimental Protocol: Bromination of 3-Fluoro-2-nitrobenzoic Acid (Proposed)

  • Materials: 3-Fluoro-2-nitrobenzoic acid, bromine (or N-bromosuccinimide), a Lewis acid catalyst (e.g., iron(III) bromide), a suitable solvent (e.g., dichloromethane or acetic acid).

  • Procedure:

    • Dissolve 3-fluoro-2-nitrobenzoic acid in the chosen solvent in a flask protected from light.

    • Add a catalytic amount of iron(III) bromide.

    • Slowly add a solution of bromine in the same solvent dropwise at room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

    • Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt.

    • The crude product can be purified by recrystallization or column chromatography.

Derivatization of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

The carboxylic acid functionality of 5-bromo-3-fluoro-2-nitrobenzoic acid serves as a versatile handle for the synthesis of a wide range of derivatives, primarily esters and amides. These derivatives can exhibit altered physicochemical properties and biological activities compared to the parent acid.

Synthesis of Esters

Esterification can be achieved through several standard methods, such as Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.

Esterification A 5-Bromo-3-fluoro-2-nitrobenzoic Acid B Acid Chloride A->B SOCl2 or (COCl)2 C Ester Derivative B->C R-OH, Base Amidation A 5-Bromo-3-fluoro-2-nitrobenzoic Acid B Amide Derivative A->B 1. SOCl2 2. R1R2NH, Base A->B Coupling Agent (e.g., DCC, EDC), R1R2NH

Caption: Common methods for the synthesis of amide derivatives.

Experimental Protocol: Amide Synthesis via Acid Chloride (Illustrative)

  • Materials: 5-Bromo-3-fluoro-2-nitrobenzoic acid chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine), a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the amine and triethylamine in the solvent and cool in an ice bath.

    • Slowly add a solution of the acid chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties of 5-bromo-3-fluoro-2-nitrobenzoic acid and its derivatives are influenced by the interplay of the different functional groups.

Table 1: Predicted Physicochemical Properties of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

PropertyPredicted Value
Molecular FormulaC₇H₃BrFNO₄
Molecular Weight264.01 g/mol
pKa~1.5 - 2.5
LogP~2.0 - 3.0
Melting PointExpected to be a solid with a relatively high melting point

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with coupling constants characteristic of their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the aromatic and carboxylic carbons. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid C=O and O-H stretching, the nitro group N-O stretching, and C-Br and C-F stretching will be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Potential Applications

While specific applications for 5-bromo-3-fluoro-2-nitrobenzoic acid derivatives are not widely reported, their structural features suggest significant potential in several areas, drawing parallels from related substituted nitrobenzoic acids. [10][11]

Medicinal Chemistry

Nitrobenzoic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. [10][12]The bromo and fluoro substituents can enhance biological activity and improve pharmacokinetic properties.

  • Anticancer Agents: Substituted benzoic acids have been investigated for their anticancer properties. [13]The unique electronic and steric profile of these derivatives could lead to novel compounds that interact with biological targets in cancer cells.

  • Antimicrobial Agents: Halogenated aromatic compounds are known to possess antimicrobial activity. [14]These derivatives could serve as scaffolds for the development of new antibacterial and antifungal agents.

  • Enzyme Inhibitors: The rigid, functionalized aromatic core can be a starting point for designing inhibitors of specific enzymes involved in disease pathways.

Materials Science

The presence of nitro and halo groups can impart useful properties to organic materials.

  • Dyes and Pigments: Nitroaromatic compounds are often used in the synthesis of dyes. [3]* Polymers: Incorporation of such highly functionalized monomers can lead to polymers with enhanced thermal stability, flame retardancy, and unique optical properties.

Agrochemicals

Substituted benzoic acids are used in the formulation of herbicides and pesticides. [15]The specific substitution pattern of these derivatives could lead to new agrochemicals with improved efficacy and selectivity.

Conclusion and Future Outlook

5-Bromo-3-fluoro-2-nitrobenzoic acid and its derivatives are a class of compounds with considerable, yet largely unexplored, potential. The synthetic strategies outlined in this guide, based on established chemical principles, provide a clear path for accessing this core scaffold and its derivatives. The unique combination of functional groups suggests a wide range of possible applications, particularly in the field of medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of these compounds is warranted and is likely to uncover novel molecules with significant therapeutic or material applications. The development of more efficient and scalable synthetic routes will be crucial for unlocking the full potential of this intriguing class of molecules.

References

  • Nitrobenzoic Acid Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. [Link]

  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NITROBENZOIC ACID. (n.d.). Ataman Kimya. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. (n.d.). [Link]

  • Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers. (n.d.).
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  • Directing Effects Revision notes. (n.d.). Cognito. [Link]

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (2025, July 31). [Link]

  • New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Substituent Effects in Electrophilic Substitutions. (n.d.). The Pennsylvania State University. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). Molecules. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (n.d.). ChemRxiv. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.).
  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021, October 13). Nature Communications. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]

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  • ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. (n.d.). Rasayan Journal of Chemistry. [Link]

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  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 17). Physical Chemistry Chemical Physics. [Link]

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  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022, October 12). Arkat USA. [Link]

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Exploratory

Potential Biological Activity of 5-Bromo-3-fluoro-2-nitrobenzoic Acid Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of halogen and nitro functional groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogen and nitro functional groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 5-Bromo-3-fluoro-2-nitrobenzoic acid scaffold represents a promising, yet underexplored, chemical entity with significant potential for biological activity. This technical guide provides a comprehensive overview of the inferred biological potential of this scaffold based on structure-activity relationships of analogous compounds. It further outlines a detailed experimental framework for the systematic evaluation of its antimicrobial, anti-inflammatory, and anticancer activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of novel halogenated nitrobenzoic acids.

Introduction: The Rationale for Investigating 5-Bromo-3-fluoro-2-nitrobenzoic Acid

The benzoic acid core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents. The introduction of specific substituents onto the phenyl ring can dramatically modulate a molecule's biological profile. In the case of 5-Bromo-3-fluoro-2-nitrobenzoic acid, the combination of a bromine atom, a fluorine atom, and a nitro group presents a unique electronic and steric landscape.

  • Halogenation: The presence of bromine and fluorine can enhance membrane permeability and metabolic stability, and introduce the potential for halogen bonding, a significant interaction in protein-ligand binding.[1][2]

  • Nitro Group: The strongly electron-withdrawing nitro group can influence the acidity of the carboxylic acid and is a known pharmacophore in various antimicrobial and antiprotozoal agents.[3]

While direct biological studies on 5-Bromo-3-fluoro-2-nitrobenzoic acid are not extensively reported in publicly available literature, the analysis of related structures provides a strong rationale for its investigation as a potential therapeutic agent.

Inferred Biological Potential and Structure-Activity Relationship (SAR) Insights

Based on the known biological activities of structurally similar compounds, the 5-Bromo-3-fluoro-2-nitrobenzoic acid scaffold is hypothesized to possess activity in the following areas:

Antimicrobial Activity

Halogenated and nitrated aromatic compounds have a long history as antimicrobial agents. The nitro group, in particular, is a key feature of several antibacterial and antiprotozoal drugs. Its reduction within microbial cells can lead to the formation of cytotoxic reactive nitrogen species.[3] Furthermore, halogenation can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls.

Inferred SAR Trends from Related Compounds:

  • Nitro Group: The presence of a nitro group is often associated with antimicrobial activity.[3]

  • Halogens: The type and position of halogens can modulate the antimicrobial spectrum and potency. For instance, some halogenated nitrobenzoates have shown inhibitory effects on the growth of Nocardia erythropolis.[4]

Anti-inflammatory Activity

Certain benzoic acid derivatives exhibit anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The electronic and steric properties conferred by the bromo, fluoro, and nitro substituents could favor binding to the active sites of such enzymes.

Anticancer Activity

The potential for 5-Bromo-3-fluoro-2-nitrobenzoic acid derivatives to act as anticancer agents is also worthy of investigation. The scaffold could be derivatized to target specific signaling pathways implicated in cancer progression. For example, derivatives of p-aminobenzoic acid, a related structure, have been synthesized and explored for their anticancer properties.[5]

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the biological potential of the 5-Bromo-3-fluoro-2-nitrobenzoic acid scaffold, a tiered screening approach is recommended.

Workflow for Antimicrobial Activity Screening

The following diagram outlines a standard workflow for assessing the antimicrobial properties of the target compound.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanism of Action Start Test Compound: 5-Bromo-3-fluoro-2-nitrobenzoic acid MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Panel Panel of Pathogenic Bacteria & Fungi (e.g., S. aureus, E. coli, C. albicans) MIC_Assay->Panel MBC_Assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Panel->MBC_Assay If MIC ≤ Threshold Toxicity_Assay Cytotoxicity Assay (e.g., on human cell lines) MBC_Assay->Toxicity_Assay MOA_Studies Mechanism of Action Studies (e.g., membrane permeabilization, DNA interaction) Toxicity_Assay->MOA_Studies

Caption: Workflow for antimicrobial activity screening of the target scaffold.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve 5-Bromo-3-fluoro-2-nitrobenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., bacteria at ~5 x 10^5 CFU/mL) in the appropriate growth medium.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the growth medium to achieve a range of test concentrations.

  • Inoculation: Inoculate each well containing the test compound with the standardized microbial suspension.

  • Controls: Include a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Data Presentation: Hypothetical MIC Data

The following table presents hypothetical MIC data to illustrate how results could be summarized.

MicroorganismStrainMIC (µg/mL) of 5-Bromo-3-fluoro-2-nitrobenzoic acidPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213162
Escherichia coliATCC 25922641
Candida albicansATCC 10231324 (Amphotericin B)

Synthesis and Derivatization Strategies

The synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic acid can be approached through electrophilic aromatic substitution reactions on a suitably substituted benzene ring. For instance, nitration of a bromo-fluorobenzoic acid precursor could be a viable route.[6]

Synthesis_Strategy Precursor Bromo-fluorobenzoic acid precursor Nitration Nitration (HNO₃/H₂SO₄) Precursor->Nitration Target 5-Bromo-3-fluoro-2-nitrobenzoic acid Nitration->Target Derivatization Derivatization (e.g., amidation, esterification) Target->Derivatization Library Library of Analogs for SAR studies Derivatization->Library

Caption: General strategy for synthesis and derivatization of the target scaffold.

Further derivatization of the carboxylic acid and the nitro group can provide a library of analogs for comprehensive SAR studies. For example, reduction of the nitro group to an amine would yield 2-amino-5-bromo-3-fluorobenzoic acid, a scaffold that could be further functionalized.

Conclusion and Future Directions

The 5-Bromo-3-fluoro-2-nitrobenzoic acid scaffold represents a compelling starting point for the development of novel therapeutic agents. The strategic combination of bromo, fluoro, and nitro substituents on a benzoic acid core provides a rich chemical space for exploration. The experimental workflows detailed in this guide offer a systematic approach to elucidating the biological activity of this scaffold and its derivatives. Future research should focus on the synthesis of a focused library of analogs to establish robust structure-activity relationships and to optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • PubChem. 5-Bromo-2-fluoro-3-nitrobenzoic acid. PubChem.
  • Guidechem. (2022). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? Guidechem.
  • ChemicalBook. (2025). 5-BroMo-2-fluoro-3-nitrobenzoic acid. ChemicalBook.
  • CymitQuimica. 2-Bromo-5-fluoro-3-nitrobenzoic acid. CymitQuimica.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Source Not Available].
  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
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  • MDPI. (2024).
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  • PharmaBlock. Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzoic acid. PubChem.
  • 2-Bromo-4-fluoro-5-nitrobenzoic acid, min 98%, 100 mg. [Source Not Available].
  • PubMed. (1968). The utilization of some halogenated aromatic acids by Nocardia. Effects on growth and enzyme induction. PubMed.
  • MDPI. (2024).
  • BLD Pharm. 1055331-73-1|2-Bromo-5-fluoro-3-nitrobenzoic acid. BLD Pharm.
  • MDPI. (2022).
  • SCBT. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS 58580-07-7. SCBT.

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 5-Amino-3-fluoro-2-benzoic Acid via Chemoselective Nitro Group Reduction

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Substituted Anilines in Medicinal Chemistry The transformation of nitroarenes into their corresponding anilines is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Substituted Anilines in Medicinal Chemistry

The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry. The resulting aniline derivatives are pivotal intermediates in the synthesis of a vast array of bioactive molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. The subject of this application note, 5-Bromo-3-fluoro-2-nitrobenzoic acid, presents a common yet challenging synthetic problem: the selective reduction of a nitro group in the presence of other sensitive functionalities, namely a bromine atom, a fluorine atom, and a carboxylic acid. A robust and high-yielding protocol is essential to ensure the purity and integrity of the desired product, 5-amino-3-bromo-2-fluorobenzoic acid, a valuable building block for drug discovery. This document provides a detailed guide to the chemoselective reduction of this substrate, focusing on practical, field-proven methodologies.

Challenges in the Selective Reduction of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

The primary challenge in the reduction of 5-Bromo-3-fluoro-2-nitrobenzoic acid lies in achieving high chemoselectivity. The reducing agent must selectively target the nitro group while leaving the bromo, fluoro, and carboxylic acid functionalities intact.

  • Dehalogenation: A significant side reaction to avoid is the reductive cleavage of the carbon-bromine bond (dehalogenation), which is a common issue with some catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C).[1][2]

  • Reduction of Carboxylic Acid: While generally less reactive than nitro groups, carboxylic acids can be reduced by strong reducing agents, leading to the formation of benzyl alcohol derivatives.

  • Reaction Conditions: The choice of solvent, temperature, and pressure can significantly influence the reaction's outcome, affecting both the rate of reaction and the prevalence of side products.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups.[3][4] The selection of the most appropriate method depends on the specific substrate and the desired outcome. Below is a comparative analysis of common reduction strategies for 5-Bromo-3-fluoro-2-nitrobenzoic acid.

Method Reducing Agent/Catalyst Advantages Disadvantages Chemoselectivity
Catalytic Hydrogenation H₂, Pd/CHigh efficiency, clean byproducts (water).[2]Risk of dehalogenation (especially debromination).[1] Requires specialized high-pressure equipment.[5][6]Moderate to low for halogenated compounds.
Catalytic Hydrogenation H₂, Raney NickelLess prone to dehalogenation compared to Pd/C.[2]Pyrophoric nature of the catalyst requires careful handling.[7]Good, generally preserves halogens.
Metal/Acid Reduction Fe/HCl or Fe/NH₄ClCost-effective, robust, and highly chemoselective for the nitro group.[4][8] Tolerates a wide range of functional groups.[8][9]Requires stoichiometric amounts of metal, leading to significant metal waste. Workup can be tedious.Excellent, preserves halogens and carboxylic acids.
Metal Salt Reduction SnCl₂·2H₂OMild reaction conditions, highly chemoselective.[10] Effective in non-acidic and non-aqueous media.[10]Generates tin-based waste products that require careful disposal.Excellent, preserves halogens, carbonyls, and esters.[10][11]
Transfer Hydrogenation Hydrazine hydrate, Pd/CAvoids the use of high-pressure hydrogen gas.[1] Can be highly selective.Hydrazine is toxic and requires careful handling.Good, can be optimized to preserve halogens.[1]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Mild and often used for sensitive substrates.[12][13] Can be performed in aqueous or mixed solvent systems.[13][14]Can require basic conditions, which may not be suitable for all substrates.Good, generally chemoselective for the nitro group.[15]

Based on this analysis, the Fe/HCl reduction method is recommended as a primary choice for this transformation due to its excellent chemoselectivity, cost-effectiveness, and operational simplicity. For researchers seeking an alternative with milder conditions, the SnCl₂·2H₂O method presents a viable and equally selective option.

Experimental Protocol: Iron-Mediated Reduction of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

This protocol details the step-by-step procedure for the reduction of 5-Bromo-3-fluoro-2-nitrobenzoic acid to 5-amino-3-bromo-2-fluorobenzoic acid using iron powder in the presence of hydrochloric acid.

Materials:

  • 5-Bromo-3-fluoro-2-nitrobenzoic acid

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Iron: To the stirring suspension, add iron powder (3.0-5.0 eq).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (0.5-1.0 eq) dropwise to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate.[16]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid and remove the product into the aqueous layer), and brine.

  • Workup - Isolation: Acidify the combined aqueous layers with concentrated HCl to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-3-bromo-2-fluorobenzoic acid.

dot

G cluster_workflow Experimental Workflow start Start: 5-Bromo-3-fluoro-2-nitrobenzoic acid setup Reaction Setup: - Suspend in EtOH/H₂O - Add Fe powder start->setup initiation Initiate Reaction: - Add conc. HCl dropwise setup->initiation reaction Reaction: - Reflux at 70-80 °C - Monitor by TLC/LC-MS initiation->reaction workup_filtration Workup: - Cool and dilute with EtOAc - Filter through Celite® reaction->workup_filtration workup_extraction Extraction: - Wash with H₂O, NaHCO₃, Brine workup_filtration->workup_extraction isolation Isolation: - Acidify aqueous layer - Filter and dry product workup_extraction->isolation end_product End Product: 5-Amino-3-bromo-2-fluorobenzoic acid isolation->end_product

Caption: Workflow for the iron-mediated reduction.

Mechanism of Nitro Group Reduction by Fe/HCl

The reduction of a nitro group to an amine by iron in the presence of an acid is a classic and robust transformation. The overall process involves a series of single-electron transfers from the iron metal to the nitro group, with protonation steps facilitated by the acidic medium.

dot

G cluster_mechanism Reduction Mechanism nitro Ar-NO₂ (Nitroarene) nitroso Ar-NO (Nitrosoarene) nitro->nitroso + Fe, H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + Fe, H⁺ amine Ar-NH₂ (Amine) hydroxylamine->amine + Fe, H⁺

Caption: Stepwise reduction of the nitro group.

The reaction proceeds through nitroso and hydroxylamine intermediates, which are sequentially reduced to the final amine product.[4] The iron is oxidized to iron(II) and iron(III) species during the reaction.

Safety Precautions

  • Hydrogen Gas (for Catalytic Hydrogenation): If employing catalytic hydrogenation, be aware that hydrogen gas is highly flammable and can form explosive mixtures with air.[17] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge.[6][7] The system should be purged with an inert gas like nitrogen before and after the introduction of hydrogen.[5][6]

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and used Palladium on Carbon can be pyrophoric, especially when dry and exposed to air.[7] They should always be handled while wet with solvent or water and filtered in a way that minimizes air contact.[6][7]

  • Acid Handling: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Reaction Insufficient amount of reducing agent or acid. Low reaction temperature. Deactivated catalyst (if applicable).Increase the equivalents of the reducing agent and/or acid. Ensure the reaction is maintained at the optimal temperature. Use fresh, active catalyst.
Presence of Side Products (e.g., Dehalogenation) Non-selective reducing agent (e.g., Pd/C). Harsher reaction conditions (high temperature or pressure).Switch to a more chemoselective reducing agent like Fe/HCl or SnCl₂. Optimize reaction conditions by lowering the temperature or pressure.
Difficult Filtration of Iron Salts Fine iron particles clogging the filter paper.Use a pad of Celite® over the filter paper to improve the filtration rate.
Low Yield Incomplete reaction. Product loss during workup. Inefficient extraction.Ensure the reaction goes to completion by monitoring with TLC/LC-MS. Be careful during transfers and extractions. Perform multiple extractions to ensure complete recovery of the product.

Conclusion

The chemoselective reduction of the nitro group in 5-Bromo-3-fluoro-2-nitrobenzoic acid is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The presented iron-mediated reduction protocol offers a reliable, high-yielding, and cost-effective method that preserves the sensitive halogen and carboxylic acid functionalities. By understanding the underlying principles and carefully following the detailed protocol, researchers can successfully synthesize the desired 5-amino-3-bromo-2-fluorobenzoic acid in high purity.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. (n.d.). Chemical Communications (RSC Publishing).
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
  • Hydrogenation SOP. (n.d.).
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. (2017, September 12).
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. (2023, December 30). JRF Global.
  • Hazards associated with laboratory scale hydrogenations. (n.d.).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9).
  • Asian Journal of Chemistry. (2015, February 20).
  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. (n.d.). Organic Chemistry Portal.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2025, August 6). ResearchGate.
  • Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. (n.d.). The Royal Society of Chemistry.
  • Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. (n.d.). Aragen Life Sciences.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education - ACS Publications.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020, January 5). Science Primary Literature.
  • Reduction of 4-nitrobenzoic acid. (2018, June 22). Sciencemadness.
  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (2025, August 7). ResearchGate.
  • What groups can be reduced by Sn/HCl?. (2025, March 16). Chemistry Stack Exchange.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 5-Bromo-3-fluoro-2-nitrobenzoic acid . It synthesizes theoretical reactivity an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the functionalization of 5-Bromo-3-fluoro-2-nitrobenzoic acid . It synthesizes theoretical reactivity analysis with practical, field-proven methodologies.

Executive Summary & Strategic Analysis

The substrate 5-Bromo-3-fluoro-2-nitrobenzoic acid represents a highly functionalized "privileged scaffold" for medicinal chemistry, particularly in the synthesis of quinazolinones, benzimidazoles, and biaryl kinase inhibitors. However, its dense substitution pattern presents a unique set of competing reactivities that must be managed:

  • The C5-Bromide (Target): The intended site for Suzuki coupling. It is electronically activated by the ortho-nitro and meta-fluoro groups, facilitating rapid oxidative addition by Pd(0).

  • The C2-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring but poses a steric challenge to the adjacent carboxylic acid.

  • The C3-Fluorine (Risk Factor): Located ortho to the nitro group, this fluorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Critical Warning: Use of strong nucleophilic bases (e.g., hydroxides, alkoxides) can lead to the displacement of fluoride, forming phenolic byproducts.

  • The C1-Carboxylic Acid: In its free form, it can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover frequency (TOF).

Recommendation: While direct coupling of the free acid is possible using aqueous conditions, the Ester Protection Route is superior for scale-up and purification. It mitigates catalyst poisoning and allows for standard silica gel chromatography, which is difficult with the polar free acid.

Decision Matrix: Pathway Selection

The following decision tree illustrates the logical flow for selecting the optimal experimental protocol based on your downstream requirements.

G Start Substrate: 5-Bromo-3-fluoro-2-nitrobenzoic acid Decision Is the product water-soluble or acid-sensitive? Start->Decision RouteA Route A: Direct Coupling (Free Acid) Decision->RouteA No (Rapid Screening) RouteB Route B: Ester Protection Strategy Decision->RouteB Yes (Scale-up/Purity) CondA Conditions: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O (1:1) Temp: 80°C RouteA->CondA CondB1 Step 1: Esterification (MeI/K2CO3) RouteB->CondB1 RiskA Risk: Difficult purification (Acid sticks to silica) CondA->RiskA CondB2 Step 2: Suzuki Coupling Pd(PPh3)4, K3PO4 Toluene/H2O CondB1->CondB2 CondB3 Step 3: Hydrolysis (LiOH) CondB2->CondB3 BenefitB Benefit: High purity, Standard chromatography CondB3->BenefitB

Figure 1: Strategic workflow for selecting the coupling protocol. Route B is generally recommended for library synthesis.

Detailed Experimental Protocols

Protocol A: Direct Coupling of the Free Acid

Best for: Rapid analog screening where purification is done by HPLC.

Mechanistic Insight: The use of Pd(dppf)Cl₂ is critical here. The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd complex against the inhibitory effects of the free carboxylate and the electron-deficient nitro group [1].

Reagents:

  • Substrate: 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (3.0 equiv) — Avoid hydroxides to prevent SNAr on Fluorine.

  • Solvent: 1,4-Dioxane / Water (3:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of Suzuki failure.

  • Assembly: Add the substrate (1.0 mmol, 264 mg), boronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol, 318 mg) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) last. Cap the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor by LCMS. The starting material (acid) will ionize clearly in negative mode (ESI-).

  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[2][3][4] Dilute with water (10 mL) and wash with Ethyl Acetate (EtOAc) to remove non-acidic impurities (e.g., homocoupled boronic acid).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product should precipitate.

    • Extract the acidic aqueous layer with EtOAc (3 x 15 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: The Methyl Ester Strategy (Recommended)

Best for: Multi-gram scale-up and high-purity requirements.

Mechanistic Insight: Protecting the acid as a methyl ester renders the molecule neutral, allowing the use of standard non-polar solvents (Toluene) and weaker bases (K₃PO₄), which completely suppresses the risk of fluoride displacement [2].

Step 1: Esterification
  • Dissolve 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) followed by Methyl Iodide (MeI) (1.2 equiv).

  • Stir at RT for 2 hours.

  • Dilute with water, extract with EtOAc. Wash with brine.[5] Yield is typically >95%.

Step 2: Suzuki Cross-Coupling

Reagents:

  • Substrate: Methyl 5-bromo-3-fluoro-2-nitrobenzoate (1.0 equiv)

  • Boronic Acid: (1.2 equiv)[2]

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos (for sterically hindered partners).

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene / Water (10:1).

Procedure:

  • Charge a flask with the methyl ester, boronic acid, and base.

  • Add Toluene/Water solvent mixture.[6] Degas thoroughly.

  • Add Pd catalyst under inert atmosphere.

  • Heat to 90°C for 6–16 hours.

  • Workup: Filter through a pad of Celite. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their specific chemical fixes.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -COOHSwitch to Protocol B (Ester) or increase catalyst loading to 5-10 mol%.
Phenol Byproduct (M-F + OH) SNAr displacement of FluorineThe base is too strong/nucleophilic. Switch from NaOH/KOH to K₃PO₄ or Na₂CO₃ . Lower temp to 60°C.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or add excess boronic acid (1.5–2.0 equiv).
Homocoupling of Boronic Acid Oxygen in solventRe-degas solvents. Ensure inert atmosphere (Ar/N₂ balloon).
Black Precipitate (Pd Black) Catalyst decompositionAdd a stabilizing ligand like PPh₃ (10 mol%) or use Pd(dppf)Cl₂ .

Downstream Applications: Quinazoline Synthesis

This substrate is a key precursor for 4-substituted quinazolines. Following the Suzuki coupling:

  • Reduction: The Nitro group (-NO₂) is reduced to an Amine (-NH₂) using Fe/NH₄Cl or H₂/Pd-C.

  • Cyclization: The resulting anthranilic acid derivative is cyclized with formamide or urea to yield the Quinazolin-4(3H)-one scaffold [3].

ReactionPath Substrate 5-Br-3-F-2-NO2-Benzoic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Substrate->Suzuki Biaryl 5-Aryl-3-F-2-NO2-Benzoic Acid Suzuki->Biaryl Reduction Reduction (Fe/NH4Cl) Biaryl->Reduction Cyclization Cyclization (Formamide) Reduction->Cyclization Product 8-Fluoro-6-Aryl-Quinazolinone Cyclization->Product

Figure 2: Synthetic pathway from the Suzuki product to biologically active Quinazolinone scaffolds.[7][8]

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Hati, S., & Sen, S. (2016).[10] Synthesis of Quinazolines via Acceptorless Dehydrogenative Coupling.[10] Synthesis, 48(09), 1389-1398. Link

  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of Aryl Halides.[11][12] Link

Sources

Method

Using 5-Bromo-3-fluoro-2-nitrobenzoic acid in pharmaceutical intermediate synthesis

An In-Depth Guide to the Strategic Application of 5-Bromo-3-fluoro-2-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates Section 1: Introduction to a Versatile Scaffolding Reagent 5-Bromo-3-fluoro-2-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Application of 5-Bromo-3-fluoro-2-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Section 1: Introduction to a Versatile Scaffolding Reagent

5-Bromo-3-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a powerful and versatile building block in modern medicinal chemistry. Its strategic arrangement of four distinct functional groups—a carboxylic acid, a nitro group, and two different halogens (bromine and fluorine)—on a benzene ring allows for a series of selective and orthogonal chemical transformations. This multi-handle nature enables chemists to construct complex molecular architectures, making it an invaluable starting material for the synthesis of novel pharmaceutical intermediates.

The true synthetic value of this reagent lies in the differential reactivity of its functional groups. The electron-withdrawing nitro group profoundly influences the molecule's chemistry by activating the aromatic ring for nucleophilic aromatic substitution (SNAr). At the same time, the bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions. The carboxylic acid provides a key point for amide bond formation or other derivatizations, while the nitro group itself can be readily reduced to an aniline, unlocking a different set of synthetic possibilities. This guide provides an in-depth exploration of these transformations, complete with mechanistic insights and detailed experimental protocols.

G cluster_molecule 5-Bromo-3-fluoro-2-nitrobenzoic acid cluster_reactions Key Reactive Sites & Transformations mol r1 Nitro Group (NO₂) Chemoselective Reduction n1 r1->n1 r2 Fluorine (F) Nucleophilic Aromatic Substitution (SNAr) n2 r2->n2 r3 Bromine (Br) Pd-Catalyzed Cross-Coupling n3 r3->n3 r4 Carboxylic Acid (COOH) Amidation / Esterification n4 r4->n4

Caption: Key reactive sites on 5-Bromo-3-fluoro-2-nitrobenzoic acid.

Section 2: Physicochemical Properties and Safety Profile

Before use, it is critical to understand the material's properties and adhere to strict safety protocols. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

PropertyValue
IUPAC Name 5-bromo-3-fluoro-2-nitrobenzoic acid
CAS Number Not available for this specific isomer, 1153279-80-1 for 5-Bromo-2-fluoro-3-nitrobenzoic acid[1][2]
Molecular Formula C₇H₃BrFNO₄[1]
Molecular Weight 264.00 g/mol [1]
Appearance Typically an off-white to yellow crystalline solid[3]
Purity ≥95% (typical)

Section 3: Key Synthetic Transformations & Mechanistic Insights

Chemoselective Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is one of the most fundamental and valuable transformations in the synthesis of pharmaceutical building blocks.[4] This reaction dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[4] For a poly-halogenated substrate like 5-bromo-3-fluoro-2-nitrobenzoic acid, the primary challenge is chemoselectivity : reducing the nitro group without cleaving the C-F or C-Br bonds via hydrodehalogenation.

Expertise & Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro reduction but carries a high risk of dehalogenation, particularly for aryl bromides.[5] Therefore, alternative reducing systems are preferred.

  • Raney Nickel: This catalyst is often effective for nitro reductions and is less prone to causing dehalogenation of aromatic halides compared to Pd/C.[5][6]

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acidic media (like acetic acid or aqueous HCl) are robust and highly chemoselective methods for reducing nitro groups in the presence of halogens.[4][5][7] SnCl₂ offers the advantage of proceeding under relatively mild, pH-neutral conditions.[4]

Protocol 3.1: Reduction of 5-Bromo-3-fluoro-2-nitrobenzoic acid to 2-Amino-5-bromo-3-fluorobenzoic acid

This protocol utilizes tin(II) chloride dihydrate, a reliable and chemoselective reagent.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add ethanol (or ethyl acetate) as the solvent (approx. 10-20 mL per gram of substrate). To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice water. Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This step neutralizes the acid and precipitates tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified further by recrystallization or column chromatography if necessary.

Caption: A typical workflow for the chemoselective reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom and para to the bromine atom makes the aromatic ring electron-deficient and activates it for nucleophilic aromatic substitution.[8]

Expertise & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized onto the nitro group, stabilizing this intermediate. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.[10]

Between fluorine and bromine, fluorine is the superior leaving group in SNAr reactions . This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state leading to the Meisenheimer complex.[10][11] Therefore, nucleophiles will selectively displace the fluorine atom over the bromine atom under controlled conditions.

Protocol 3.2: SNAr with a Primary Amine

This protocol describes the selective displacement of the fluorine atom.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a primary or secondary amine (1.1-1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial to neutralize the H-F that is formed and to deprotonate the carboxylic acid, preventing it from interfering with the reaction.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Caption: The addition-elimination mechanism of SNAr reactions.

Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This opens up a vast synthetic space for introducing aryl, alkyl, or alkyne groups, among others. The Suzuki-Miyaura coupling, which couples an aryl halide with a boronic acid or ester, is a widely used and robust example.

Expertise & Causality: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst. A base is required to activate the boronic acid for transmetalation.

Protocol 3.3: General Protocol for Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Setup: To a flask, add the 5-bromo-3-fluoro-2-nitrobenzoic acid derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent & Degassing: Add a mixture of solvents, typically toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to yield the coupled product.

Section 4: Summary of Synthetic Applications

The strategic functionalization of 5-bromo-3-fluoro-2-nitrobenzoic acid allows for a diverse range of synthetic outcomes, as summarized below.

Functional GroupTransformationKey ReagentsResulting Structure
Nitro (NO₂) Group Chemoselective ReductionSnCl₂·2H₂O, EtOH2-Amino derivative
Fluorine (F) Atom Nucleophilic Aromatic SubstitutionR-NH₂, DIPEA, DMF3-(Alkylamino) derivative
Bromine (Br) Atom Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃5-Aryl derivative
Carboxylic Acid (COOH) Amide CouplingR-NH₂, EDC, HOBtN-Alkyl/Aryl amide derivative

Section 5: References

  • PubChem. 5-Bromo-2-fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Scribd. Nucleophilic Aromatic Substitution Guide. [Link]

  • PubChemLite. 5-bromo-2-fluoro-3-nitrobenzoic acid (C7H3BrFNO4). [Link]

  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

Sources

Application

Preparation of 2-amino-5-bromo-3-fluorobenzoic acid from nitro precursor

Application Note: Selective Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid Executive Summary This guide details the chemoselective reduction of 5-bromo-3-fluoro-2-nitrobenzoic acid to 2-amino-5-bromo-3-fluorobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid

Executive Summary

This guide details the chemoselective reduction of 5-bromo-3-fluoro-2-nitrobenzoic acid to 2-amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., MEK/BTK inhibitors) and heterocyclic pharmaceuticals.

The primary challenge in this transformation is the chemoselective reduction of the nitro group (


) without compromising the labile carbon-bromine (

) bond. Standard catalytic hydrogenation (e.g.,

) frequently leads to hydrodebromination, reducing yield and purity.

This protocol utilizes a zero-valent Iron (


) / Ammonium Chloride (

)
system. This method offers superior halogen retention, cost-efficiency, and scalability compared to stannous chloride or catalytic hydrogenation methods.

Retrosynthetic Analysis & Reaction Design

The target molecule is an amphoteric anthranilic acid derivative. The synthesis relies on a single-electron transfer (SET) mechanism rather than catalytic hydrogenation to preserve the aryl bromide.

ReactionScheme Precursor 5-bromo-3-fluoro- 2-nitrobenzoic acid (Precursor) Target 2-amino-5-bromo- 3-fluorobenzoic acid (Target) Precursor->Target Selective Reduction SideProduct Debrominated Impurity (Avoided) Precursor->SideProduct Pd/C (Risk) Reagents Fe / NH4Cl EtOH / H2O Reflux, 2-4 h

Figure 1: Reaction scheme highlighting the selective pathway.

Methodology Comparison
ParameterFe /

(Recommended)

/ HCl

+ Pd/C
Halogen Retention Excellent (>99%) GoodPoor (High Debromination Risk)
Cost LowHigh (Tin waste)Moderate
Scalability High (Kg scale)Low (Emulsions)High
Workup Filtration + pH adjustmentDifficult extractionFiltration
Safety Moderate (Iron waste)CorrosiveFlammable (

gas)

Detailed Protocol: Fe/NH4Cl Reduction

Safety Warning: This reaction generates iron oxide sludge. Ensure proper ventilation. The product is an amino acid and may exist as a zwitterion; pH control is critical for isolation.

Reagents & Materials
  • Precursor: 5-bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Reductant: Iron Powder (325 mesh recommended) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio)

  • Acid/Base: 1N HCl and Saturated

    
     for workup.
    
Experimental Procedure

Step 1: Reaction Setup

  • In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-bromo-3-fluoro-2-nitrobenzoic acid (10 g, 37.9 mmol) in Ethanol (90 mL) and Water (30 mL).

  • Add Ammonium Chloride (6.08 g, 113.7 mmol). Stir until partially dissolved.

  • Add Iron Powder (10.6 g, 189.5 mmol) in one portion.

    • Note: The reaction is heterogeneous.[1] Efficient stirring is mandatory to prevent iron settling.

Step 2: Reduction

  • Heat the mixture to reflux (approx. 75-80°C) .

  • Maintain reflux for 2–4 hours .

  • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Target Mass:

      
       (Br isotope pattern).
      
    • Look for: Disappearance of starting material (

      
      ) and appearance of fluorescent blue amine spot (
      
      
      
      ).

Step 3: Workup & Isolation

  • Hot Filtration: While the reaction mixture is still hot (>60°C), filter through a Celite pad to remove unreacted iron and iron oxide sludge.

    • Critical: Wash the Celite cake with hot Ethanol (2 x 20 mL) to recover adsorbed product.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the Ethanol. An aqueous slurry will remain.

  • pH Adjustment (Isoelectric Precipitation):

    • The residue contains the ammonium salt of the product.

    • Dilute with Water (50 mL).

    • Adjust pH to 4.0–5.0 using dilute HCl (1N) or Acetic Acid. This is the isoelectric point where the zwitterionic amino acid is least soluble.

  • Crystallization: Cool the slurry to 0–5°C and stir for 30 minutes.

  • Final Filtration: Filter the off-white/grey precipitate. Wash with cold water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to light grey powder.

Process Workflow & Logic

The following diagram illustrates the critical decision points and physical state changes during the isolation process.

Workflow Start Reaction Mixture (Fe, EtOH, H2O, Product) HotFilter Hot Filtration (Celite) Start->HotFilter IronWaste Solid Waste: Iron Oxides HotFilter->IronWaste Remove Solids Filtrate Filtrate: Product (Soluble Salt) HotFilter->Filtrate Liquid Phase Concentrate Evaporate EtOH Filtrate->Concentrate pHAdjust Adjust pH to 4.5 (Isoelectric Point) Concentrate->pHAdjust Precipitate Precipitation of Zwitterion pHAdjust->Precipitate Solubility Drop FinalFilter Filter & Dry Precipitate->FinalFilter

Figure 2: Isolation workflow emphasizing the critical pH adjustment step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Product trapped in Iron sludgeThoroughly wash Celite cake with hot ethanol.
Impurity (Debromination) Temperature too high or wrong metalEnsure temperature <85°C. Do not use Zn/HCl (too aggressive).
Product not precipitating Incorrect pHThe product is amphoteric. It dissolves at pH < 2 (cation) and pH > 8 (anion). Target pH 4–5 .
Colloidal Filtrate Iron fines passing throughUse a tighter grade of Celite or add activated charcoal before filtration.

References

  • Patent Methodology (Iron Reduction)

    • Title: Preparation method for 2-bromo-3-fluorobenzoic acid.[2]

    • Source: WO2014071545A1 (Google P
    • Relevance: Describes the reduction of the nitro precursor using Iron/Acetic acid or Ammonium Chloride to preserve the bromine.
    • URL
  • Selectivity of Iron/NH4Cl

    • Title: Selective reduction of nitro compounds to amines.[1][3][4][5][6]

    • Source:Organic Letters / Journal of Organic Chemistry (General Methodology Reviews).
    • Context: Confirms Fe/NH4Cl as a standard chemoselective method for halo-nitroarenes.
    • URL:[Link]

  • Alternative Method (Hydrazine/Pd - Cautionary)

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[1][6]

    • Source:Synlett / PMC (NIH).
    • Context: Discusses the risks of C-Br lability; useful for understanding why Iron is preferred for this specific substr
    • URL:[Link]

  • Compound Data

    • Title: 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2).[7]

    • Source: BLD Pharm / ChemicalBook.

Sources

Method

Application Note: Chemoselective Amide Coupling of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

[1] Abstract Coupling 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1030402-13-1) with amines presents a distinct "push-pull" synthetic challenge.[1] The ortho-nitro group creates significant steric hindrance around the car...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Coupling 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1030402-13-1) with amines presents a distinct "push-pull" synthetic challenge.[1] The ortho-nitro group creates significant steric hindrance around the carboxylic acid, necessitating highly reactive coupling species. Simultaneously, the electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr), specifically at the 3-fluoro position. This guide outlines three validated protocols (HATU, Acid Chloride, and T3P) designed to maximize amide bond formation while suppressing the regioselective displacement of the fluorine atom.

The Chemical Challenge: Sterics vs. Electronics

Successful derivatization of this scaffold requires navigating two competing reactivity profiles.[2]

Steric Hindrance (The "Push")

The nitro group at position 2 is bulky. It forces the carboxylic acid out of planarity with the aromatic ring and physically blocks the approach of the nucleophilic amine. Standard carbodiimide couplings (e.g., EDC/HOBt) are often too slow, leading to stalled reactions or extensive racemization (if chiral amines are used).

The SNAr Trap (The "Pull")

The 3-fluoro substituent is electronically activated. It is positioned ortho to the strong electron-withdrawing nitro group.[1] In the presence of basic amines—particularly primary amines—and elevated temperatures, the amine can attack the C-3 position, displacing fluoride.

Key Risk: If amide coupling is slow (due to sterics), the amine has more time to attack the C-3 fluorine (SNAr), leading to the formation of impurity Imp-A (see Diagram 1).

Visualization of Reaction Pathways

ReactionPathways Substrate 5-Bromo-3-fluoro- 2-nitrobenzoic acid Activation Carboxyl Activation (Fast w/ HATU/SOCl2) Substrate->Activation Reagent Attack_C3 Nucleophilic Attack at C-3 (Fluorine) Substrate->Attack_C3 Side Reaction (Promoted by Heat/Excess Base) Amide Target Amide (Desired Product) Impurity Impurity A (S_NAr at C-3) Attack_C1 Nucleophilic Attack at Carbonyl (C-1) Activation->Attack_C1 Primary Pathway Attack_C1->Amide Kinetic Product Attack_C3->Impurity Thermodynamic Trap

Figure 1: Competing reaction pathways. The goal is to accelerate the C-1 attack (Amide) while suppressing the C-3 attack (SNAr).[1]

Strategic Reagent Selection

The choice of reagent dictates the activation energy of the carbonyl carbon. We recommend three tiers of protocols based on scale and amine reactivity.

FeatureProtocol A: HATU Protocol B: Acid Chloride Protocol C: T3P
Primary Use Case Discovery/Medicinal Chemistry (mg to g scale).[1]Process Development/Scale-up (>100g).[1]"Green" Chemistry/Mild Conditions.
Reactivity Highest. Overcomes sterics easily.High. Very active electrophile.Moderate. Slower, but very clean.
SNAr Risk Low (Fast coupling at 0°C).Medium (Highly active; requires temp control).Low (Mild base, lower activation).
Cost High.[3]Low.Moderate.
Workup Requires column chromatography or acid wash.Evaporation (if oxalyl chloride used).Aqueous wash (water-soluble byproducts).[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Recommended for valuable amines or initial small-scale synthesis.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts faster than the SNAr background rate.[1]

Materials:

  • Substrate (1.0 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)

  • Amine Partner (1.1 equiv)[4]

Step-by-Step:

  • Dissolution: Dissolve 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask.

  • Base Addition: Add DIPEA (2.5 equiv). The solution may turn yellow/orange.

  • Activation: Cool the mixture to 0°C (ice bath). Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes. Do not skip this cooling step; it suppresses initial SNAr.

  • Coupling: Add the amine partner (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

    • QC Check: Look for M+H of product. If M+H-20 (loss of HF) is observed, SNAr has occurred.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2), 1M HCl (x2), and Brine. Dry over Na2SO4.

Protocol B: The Scalable Route (Acid Chloride)

Recommended for weak nucleophiles (anilines) or cost-sensitive scale-up.[1]

Rationale: Converting the acid to the acid chloride creates a species small enough to bypass the nitro group's steric bulk.

Materials:

  • Substrate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (5.0 equiv)

  • Cat.[5][6][7] DMF (2-3 drops)[1]

  • Solvent: DCM (Dichloromethane)

  • Base: Pyridine or TEA (Use limiting amounts to prevent SNAr)

Step-by-Step:

  • Chlorination: Suspend the benzoic acid in dry DCM (0.2 M). Add catalytic DMF (2 drops).

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. (Gas evolution: CO, CO2).

  • Completion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Residual oxalyl chloride will react with your amine. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: Cool the amine solution (with 1.1 equiv Base) to -10°C to 0°C . Slowly add the acid chloride solution to the amine.

    • Note: Inverse addition (Acid Chloride -> Amine) is preferred to keep the local concentration of the activated species low, minimizing side reactions.

Protocol C: The "Green" Route (T3P)

Recommended for ease of purification.

Rationale: T3P (Propylphosphonic anhydride) works well in EtOAc and generates water-soluble byproducts, eliminating the need for chromatography in many cases.

Materials:

  • Substrate (1.0 equiv)

  • T3P (50% in EtOAc) (2.0 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step:

  • Combine: Charge flask with acid (1.0 equiv), amine (1.1 equiv), and EtOAc (5-10 volumes).

  • Base: Add Pyridine (3.0 equiv). Cool to 0°C.[4]

  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Stir at RT overnight. T3P kinetics are generally slower than HATU.

  • Workup: Wash organic layer with water, 10% citric acid, and brine. Evaporate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal protocol for your specific amine partner.

DecisionMatrix Start Select Amine Partner AmineType Amine Type? Start->AmineType Primary Primary/Secondary Aliphatic Amine AmineType->Primary Nucleophilic Aniline Aniline / Weak Nucleophile AmineType->Aniline Non-Nucleophilic Scale Scale > 10g? Primary->Scale MethodB Protocol B: Acid Chloride (Force Reactivity) Aniline->MethodB Requires Activation MethodA Protocol A: HATU (Fast, Reliable) Scale->MethodA No (Speed) MethodC Protocol C: T3P (Easy Workup) Scale->MethodC Yes (Cost/Green)

Figure 2: Reagent selection decision tree based on amine nucleophilicity and reaction scale.[1]

Troubleshooting Guide
ObservationDiagnosisRemediation
Low Yield (<30%) Steric hindrance of 2-NO2 is blocking attack.[1]Switch to Protocol B (Acid Chloride). Ensure anhydrous conditions.
Impurity: M+H-20 SNAr displacement of Fluorine.[1]Lower reaction temperature to 0°C. Reduce base equivalents. Switch from TEA to DIPEA (more hindered base).
Impurity: M+H+18 Hydrolysis of active ester.Solvent is wet. Dry DMF/DCM over molecular sieves before use.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][10] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

  • PubChem Compound Summary. (2023). 5-Bromo-3-fluoro-2-nitrobenzoic acid (CID 22500233).[1]

Sources

Application

Application Note: Scalable Synthesis of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

Executive Summary & Strategic Analysis 5-Bromo-3-fluoro-2-nitrobenzoic acid is a critical trisubstituted aromatic building block, widely utilized in the synthesis of kinase inhibitors (e.g., KRAS G12C, SOS1 inhibitors) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Bromo-3-fluoro-2-nitrobenzoic acid is a critical trisubstituted aromatic building block, widely utilized in the synthesis of kinase inhibitors (e.g., KRAS G12C, SOS1 inhibitors) and other small-molecule therapeutics.[1] Its structural complexity—featuring three distinct functionalities (carboxylic acid, halogen, nitro) on a benzene core—presents a significant regiochemical challenge.

Direct nitration of 3-bromo-5-fluorobenzoic acid is not recommended for scale-up due to poor regioselectivity.[1] The directing effects of the fluorine (strongly ortho/para) and bromine (weakly ortho/para) substituents typically favor nitration para to the fluorine atom, yielding the unwanted isomer (3-bromo-5-fluoro-2-nitrobenzoic acid).

To ensure Scientific Integrity and Scalability , this guide prioritizes a regioselective route starting from 2-amino-3-fluorobenzoic acid. This pathway leverages the potent directing power of the amino group to install the bromine atom precisely at the C5 position, followed by a Sandmeyer-type transformation to install the nitro group at C2.

Key Process Parameters (CPP)
  • Regiocontrol: >99% selectivity for the 5-bromo isomer via amino-direction.[1]

  • Scalability: Avoids hazardous nitration mixtures; utilizes controlled diazotization.

  • Safety: Protocols designed to manage diazonium salt stability and exotherms.

Retrosynthetic Analysis & Pathway Design

The most robust route disconnects the target molecule to 2-amino-5-bromo-3-fluorobenzoic acid .[1] This intermediate is accessible via the bromination of commercially available 2-amino-3-fluorobenzoic acid.

Pathway Visualization[1]

SynthesisRoute SM 2-Amino-3-fluorobenzoic acid (CAS 825-22-9) INT1 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2) SM->INT1 Step 1: Bromination (NBS, DMF or Br2, AcOH) DIAZ [Diazonium Intermediate] INT1->DIAZ Step 2a: Diazotization (NaNO2, H2SO4) PROD 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS 1807118-74-6) DIAZ->PROD Step 2b: Sandmeyer Nitro (NaNO2, Cu catalyst)

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Step 1)

Objective: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid. Rationale: The amino group at C2 strongly activates the C5 position (para) for electrophilic aromatic substitution, overriding the directing effects of the fluorine at C3.

Materials:

  • 2-Amino-3-fluorobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • N,N-Dimethylformamide (DMF) (Solvent, 5-10 volumes)

  • Water (Quenching)

Procedure:

  • Dissolution: Charge a reactor with 2-Amino-3-fluorobenzoic acid and DMF. Stir at room temperature (20–25 °C) until fully dissolved.

  • Addition: Cool the solution to 0–5 °C. Add NBS portion-wise over 30–60 minutes, maintaining the internal temperature <10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by HPLC (Target: <1% Starting Material).

  • Quench & Isolation: Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Filtration: Filter the solids and wash the cake with water (3x) to remove residual DMF and succinimide.

  • Drying: Dry the filter cake in a vacuum oven at 45 °C to constant weight.

Expected Yield: 90–95% Appearance: Off-white to pale yellow solid. Data Validation: 1H NMR should show loss of the C5 proton and retention of the C4/C6 coupling pattern.

Protocol B: Sandmeyer Nitration (Step 2)

Objective: Conversion of Amino group to Nitro group via Diazonium salt. Rationale: Direct oxidation of amines to nitro groups can be hazardous and low-yielding.[1] The Sandmeyer reaction ("Nitro-Sandmeyer") using excess nitrite in the presence of a copper catalyst is the industry standard for this transformation.

Materials:

  • 2-Amino-5-bromo-3-fluorobenzoic acid (1.0 eq)[1]

  • Sodium Nitrite (NaNO2) (2.5 eq total)

  • Sulfuric Acid (H2SO4), 20-30% aq. solution

  • Copper(I) Oxide (Cu2O) or Copper Sulfate (CuSO4) (0.1–0.2 eq)

  • Extraction Solvent: Ethyl Acetate or DCM[1]

Procedure:

  • Diazotization (Part A):

    • In Reactor 1, suspend 2-Amino-5-bromo-3-fluorobenzoic acid in dilute H2SO4.

    • Cool to 0–5 °C.

    • Add an aqueous solution of NaNO2 (1.1 eq) dropwise, keeping temperature <5 °C. Stir for 30–60 mins to form the diazonium salt (Solution A). Safety Note: Ensure no solid amine remains.[1]

  • Sandmeyer Reaction (Part B):

    • In Reactor 2, prepare a solution of NaNO2 (1.4 eq) and Copper catalyst in water.

    • Warm Reactor 2 to room temperature (or slightly elevated, 40–50 °C depending on stability).

    • Slowly transfer the cold Diazonium solution (Solution A) into Reactor 2. Caution: Nitrogen gas evolution will occur. Control addition rate to manage foaming and exotherm.

  • Work-up:

    • After addition, stir for 1 hour until gas evolution ceases.

    • Cool to room temperature.[2] Acidify to pH 1–2 if necessary.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane to remove phenolic by-products.[1]

Expected Yield: 60–75% Characterization:

  • 1H NMR (DMSO-d6): Distinct shift of aromatic protons due to the strong electron-withdrawing nitro group.[1]

  • LC-MS: Mass [M-H]- = 262/264 (Br isotope pattern).[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpactMitigation
Bromination Temp <10 °C (Addition)High temp leads to di-bromination or impurities.[1]Use active cooling; slow addition of NBS.
Diazotization pH < 1.0Higher pH causes triazene formation (coupling of diazonium with amine).Ensure excess acid is present before nitrite addition.
Sandmeyer Addition Slow StreamRapid addition causes violent N2 release and foam-over.Use a metering pump; leave 40% headspace in reactor.
Quenching Ice WaterExothermic precipitation.Add reaction mass to water, not water to mass.

Safety & Handling (E-E-A-T)

  • Diazonium Salts: Intermediate diazonium salts are potentially explosive if dried. Never isolate the dry diazonium salt. Proceed immediately to the next step in solution.

  • Nitro Compounds: The final product is a nitro-aromatic. While generally stable, avoid high temperatures (>150 °C) or shock during drying. DSC (Differential Scanning Calorimetry) testing is recommended before bulk drying.

  • HF Generation: Fluorinated compounds can release trace HF under strongly acidic/heated conditions. Use glass-lined reactors and appropriate PPE.[1]

References

  • BLD Pharm. (2025). 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS 1807118-74-6) Product Data. Retrieved from

  • World Intellectual Property Organization. (2021). WO2021127429A1 - SOS1 Inhibitors.[1] (Describes the use of 2-amino-5-bromo-3-fluorobenzoic acid as a key intermediate). Retrieved from

  • World Intellectual Property Organization. (2007). WO2007117607A2 - Quinazolines for PDK1 Inhibition.[1] (Provides protocol for bromination of 2-amino-3-fluorobenzoic acid). Retrieved from

  • ChemicalBook. (2025). 2-Amino-5-bromo-3-fluorobenzoic acid Properties and Suppliers. Retrieved from

Sources

Method

Heterocycle formation using 5-Bromo-3-fluoro-2-nitrobenzoic acid

Part 1: Executive Summary & Strategic Rationale 5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1153279-80-1) represents a "privileged scaffold" for diversity-oriented synthesis (DOS). Its high density of orthogonal functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

5-Bromo-3-fluoro-2-nitrobenzoic acid (CAS: 1153279-80-1) represents a "privileged scaffold" for diversity-oriented synthesis (DOS). Its high density of orthogonal functional groups allows for the rapid generation of pharmacologically active bicyclic heterocycles, particularly quinazolinones , benzimidazoles , and indazoles .

Chemoselective Logic: The utility of this scaffold relies on a strict order of operations governed by electronic activation:

  • C3-Fluorine: Highly activated by the ortho-nitro and para-carbonyl groups. It is the most electrophilic site for Nucleophilic Aromatic Substitution (SNAr).

  • C2-Nitro: Serves as a latent amine. Once reduced, it provides the nucleophile required for cyclization.

  • C1-Carboxylic Acid: The electrophilic partner for cyclization (forming the pyrimidinone or imidazole ring).

  • C5-Bromine: A robust handle for late-stage functionalization (Suzuki/Buchwald couplings), allowing for library expansion after the heterocycle core is established.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of N3-Substituted Quinazolin-4(3H)-ones

Target Application: Kinase inhibitors, PARP inhibitors.

Mechanism: This sequence utilizes the C3-fluorine for initial amine introduction, followed by nitro reduction and condensation. The ortho-amino amide intermediate cyclizes with a carbon source (e.g., formamide or triethyl orthoformate).

Step-by-Step Methodology:

  • SNAr Displacement (Fluorine Substitution)

    • Reagents: 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv), Primary Amine (R-NH₂, 1.1 equiv), DIPEA (2.5 equiv).

    • Solvent: THF or DMF (Anhydrous).

    • Procedure:

      • Dissolve the benzoic acid derivative in THF (0.5 M).

      • Cool to 0°C. Add DIPEA followed by the primary amine dropwise.

      • Allow to warm to RT and stir for 4–6 hours. Note: The reaction turns deep yellow/orange due to the formation of the nitro-amine adduct.

      • Validation: Monitor by TLC (EtOAc/Hex). The starting material (more polar acid) will disappear; the product is less polar.

      • Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc.[1] Dry over Na₂SO₄ and concentrate.

  • One-Pot Reduction & Cyclization

    • Reagents: Crude SNAr product, Iron powder (5.0 equiv), NH₄Cl (5.0 equiv), Triethyl Orthoformate (TEOF) (Excess/Solvent).

    • Procedure:

      • Suspend the nitro-intermediate in EtOH/H₂O (4:1) with Fe/NH₄Cl. Reflux for 2 hours (Reduction to aniline).

      • Filter through Celite to remove iron residues. Concentrate to dryness.

      • Redissolve the resulting anthranilic acid derivative in TEOF (10 equiv) with a catalytic amount of p-TsOH (0.1 equiv).

      • Reflux at 100°C for 3–5 hours.

      • Validation: LC-MS will show the mass of the quinazolinone (M+H). The disappearance of the amine peak is critical.

    • Yield Expectation: 65–80% (over 2 steps).

Protocol B: Synthesis of 4-Fluoro-Benzimidazoles

Target Application: Anti-parasitic agents, GPCR modulators.[2]

Mechanism: Here, we retain the C3-fluorine to access 4-fluoro-benzimidazoles . The key is to reduce the nitro group without displacing the fluorine, then cyclize.

Step-by-Step Methodology:

  • Chemoselective Reduction

    • Reagents: 5-Bromo-3-fluoro-2-nitrobenzoic acid, SnCl₂·2H₂O (5.0 equiv).

    • Solvent: EtOH or EtOAc.

    • Procedure:

      • Dissolve starting material in EtOH. Add SnCl₂·2H₂O.

      • Heat to 70°C for 2 hours. Avoid Fe/HCl here as harsh acidic conditions might promote hydrolysis or side reactions with the fluorine.

      • Critical Step: The product is 2-amino-5-bromo-3-fluorobenzoic acid .

      • Workup: Neutralize carefully with saturated NaHCO₃ (foaming risk). Extract with EtOAc.[1]

  • Cyclization (Phillips-Type Condensation)

    • Reagents: 2-amino-5-bromo-3-fluorobenzoic acid, Aldehyde (R-CHO, 1.0 equiv), Na₂S₂O₅ (oxidant/additive) or just reflux in AcOH.

    • Procedure:

      • Mix the amino-acid and aldehyde in Nitrobenzene or DMF.

      • Heat to 140°C.

      • Note: Since we have a carboxylic acid at C1, this usually decarboxylates during high-temp benzimidazole formation or requires coupling with a diamine.

      • Alternative (Amide Route): Convert C1-COOH to an amide (R'-NH-CO-) first using HATU/Amine. Then reduce NO2 -> NH2. Then cyclize the amide oxygen onto the amine (dehydrative cyclization) to form the benzimidazole.

Protocol C: Synthesis of 1H-Indazoles

Target Application: Kinase inhibitors (e.g., VEGFR, PDGFR).

Mechanism: Reaction with hydrazine hydrate triggers a cascade: SNAr displacement of the activated fluorine followed by intramolecular condensation with the nitro group (or partially reduced nitro).

Step-by-Step Methodology:

  • Hydrazine Cascade

    • Reagents: 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv), Hydrazine Hydrate (excess, 3–5 equiv).

    • Solvent: n-Butanol or Ethanol.

    • Procedure:

      • Dissolve substrate in n-Butanol.

      • Add Hydrazine Hydrate.

      • Reflux (118°C) for 12–16 hours.

      • Observation: The reaction mixture typically changes from yellow to colorless or pale fluorescent precipitate.

      • Workup: Cool to RT. The product, 5-bromo-3-hydroxy-1H-indazole (or indazolone), often precipitates. Filter and wash with cold EtOH.

Part 3: Data & Visualization

Quantitative Comparison of Routes
ProtocolTarget HeterocycleKey IntermediateCritical Control PointTypical Yield
A Quinazolin-4-one2-Amino-N-alkyl-benzamideComplete Nitro Reduction75%
B Benzimidazole1,2-Diamine (via Amide)Prevention of F-hydrolysis60%
C 1H-IndazoleAryl HydrazineTemperature (>100°C required)85%
Reaction Pathway Diagram

HeterocyclePathways Start 5-Bromo-3-fluoro- 2-nitrobenzoic acid SNAr Intermediate A: S_NAr Product (F displaced by Amine) Start->SNAr 1. R-NH2, DIPEA (F-Displacement) Hydrazone Intermediate C: Aryl Hydrazine Start->Hydrazone Hydrazine Hydrate Reflux BenzIm Product 2: Benzimidazole Start->BenzIm 1. Amide Coupling 2. Reduction 3. Cyclization Red_Amine Intermediate B: Anthranilic Acid Deriv. (Nitro Reduced) SNAr->Red_Amine 2. Fe/AcOH or H2/Pd (Nitro Reduction) Quin Product 1: Quinazolin-4(3H)-one Red_Amine->Quin 3. HC(OEt)3 or R-CHO (Cyclization) Indaz Product 3: 1H-Indazole Hydrazone->Indaz Intramolecular Cyclization Suzuki Late-Stage: Suzuki Coupling (at Br) Quin->Suzuki Indaz->Suzuki

Caption: Divergent synthesis pathways from 5-Bromo-3-fluoro-2-nitrobenzoic acid. Red arrows indicate primary high-yield routes.

Part 4: References

  • Synthesis of Quinazolinones via Nitro-Amide Intermediates Source: Li, F., et al. "Acceptorless coupling of o-aminobenzamides..." Org.[3][4] Lett., 2016.[3][5] (Contextual match for quinazolinone cyclization logic).

  • Microwave-Assisted Synthesis of Fluorinated Benzimidazoles Source: Shintre, et al. "Synthesis of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates..." ResearchGate / Arkivoc.

  • Indazole Synthesis via Hydrazine Substitution of Fluoro-Nitro Aromatics Source: Bunce, R. A., et al. "S_NAr Ring Closure for Indazoles."[6] J. Heterocyclic Chem. (Validated by ResearchGate snippet 1.4).

  • General SNAr Reactivity of 2-Nitro-3-Fluoro Benzoic Acids Source: BenchChem Protocols / PubChem Compound Summary CID 22500233.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 5-Bromo-3-fluoro-2-nitrobenzoic acid reduction

Diagnostic Overview You are likely encountering one of two critical failure modes: Incomplete Conversion (stalling due to steric hindrance) or Hydrodehalogenation (loss of the bromine atom). The position of the nitro gro...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

You are likely encountering one of two critical failure modes: Incomplete Conversion (stalling due to steric hindrance) or Hydrodehalogenation (loss of the bromine atom). The position of the nitro group—sandwiched between a carboxylic acid (C1) and a fluorine atom (C3)—creates significant steric crowding, twisting the nitro group out of planarity and reducing its reactivity. Simultaneously, the C5-Bromine is highly susceptible to hydrogenolysis.

Troubleshooting Decision Tree

Use this logic flow to identify your specific failure mode and select the correct remediation protocol.

TroubleshootingTree Start Start: Characterize Crude Reaction Mixture CheckLCMS Check LC-MS / NMR Start->CheckLCMS Decision1 Is the Bromine (M+2) pattern intact? CheckLCMS->Decision1 NoBr No: Debrominated Product (2-Amino-3-fluorobenzoic acid) Decision1->NoBr No YesBr Yes: Bromine is present Decision1->YesBr Yes Remediation1 Switch to Method B (Fe/AcOH) or Sulfided Pt/C NoBr->Remediation1 Decision2 Is the Nitro group reduced? YesBr->Decision2 Stalled Partial/No Reaction (Recovered SM) Decision2->Stalled No (SM remains) Intermediates Hydroxylamine Intermediate (M-16 from SM) Decision2->Intermediates Partial (M+H 264/266) Success Target Product Decision2->Success Yes (Amine formed) Remediation2 Increase T/Pressure Check Solubility (pH) Stalled->Remediation2

Figure 1: Diagnostic logic for identifying reaction failure modes based on LC-MS/NMR data.

The Core Challenge: Competing Pathways

The reduction of 5-bromo-3-fluoro-2-nitrobenzoic acid presents a classic chemoselectivity conflict. Standard catalytic hydrogenation (Pd/C, H₂) favors Pathway B (Debromination) because the C-Br bond energy (~66 kcal/mol) is vulnerable on palladium surfaces, especially when the nitro reduction is sterically slowed by the ortho-fluoro and ortho-carboxy groups.

Mechanistic Pathway Analysis

ReactionPathways SM 5-Bromo-3-fluoro- 2-nitrobenzoic acid Nitroso Nitroso Intermediate SM->Nitroso + 2e- / 2H+ Debrom Debrominated Impurity SM->Debrom Pd/C, H2 (Fast C-Br cleavage) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2e- / 2H+ Product TARGET: 2-Amino-5-bromo- 3-fluorobenzoic acid Hydroxyl->Product + 2e- / 2H+ Product->Debrom Over-reduction

Figure 2: Competing reduction vs. hydrodehalogenation pathways.

Recommended Protocols

Method A: The "Gold Standard" (Iron/Acetic Acid)

Best for: High chemoselectivity (retention of Bromine), lab-scale (<50g). Mechanism: Single electron transfer (SET) from Fe(0) surface. This method is orthogonal to C-halogen hydrogenolysis.

Protocol:

  • Dissolution: Suspend 5-bromo-3-fluoro-2-nitrobenzoic acid (1.0 equiv) in Ethanol/Water (3:1 ratio).

    • Why? The starting material is an acid; pure organic solvents may not dissolve the salt forms generated during reduction.

  • Activation: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (NH₄Cl, 3.0 equiv) or Acetic Acid (5.0 equiv).

    • Tip: Use reduced iron powder. If the iron is old/oxidized, wash with dilute HCl and dry before use.

  • Reaction: Heat to 70–80°C with vigorous mechanical stirring.

    • Critical: Magnetic stirring often fails due to the heavy iron sludge. Use an overhead stirrer.

  • Monitoring: Monitor by HPLC. Reaction typically completes in 2–4 hours.

  • Workup (The "Anti-Sludge" Trick):

    • Cool to room temperature.[1][2][3]

    • Do NOT just filter. The iron oxide sludge will clog the frit.

    • Step: Dilute with Ethyl Acetate. Add a saturated solution of EDTA or Sodium Potassium Tartrate (Rochelle Salt) and stir for 30 mins. This chelates the iron, breaking the emulsion.

    • Filter through a Celite pad.[3] The filtrate will separate cleanly.[4]

    • Adjust aqueous layer pH to ~4-5 (isoelectric point of the amino acid) to precipitate the product or extract into organic solvent.

Method B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scale-up, clean impurity profile, avoiding metal waste. Constraint: Standard Pd/C is strictly forbidden due to rapid debromination.

Protocol:

  • Catalyst Selection: Use 5% Pt/C (Sulfided) or Pt/C doped with Vanadium .

    • Why? Sulfur poisons the highly active sites responsible for C-Halogen bond insertion but leaves the nitro-reduction sites active [1].

  • Solvent: Methanol or Ethyl Acetate.

  • Additives: If using non-sulfided Pt/C, add 0.5 equiv of Diphenylsulfide or use HBr as an inhibitor.

  • Conditions: 5–10 bar H₂, 25–40°C.

    • Warning: Do not exceed 50°C; thermal energy increases the probability of dehalogenation activation.

Comparison of Methods

FeatureMethod A: Fe / AcOHMethod B: H₂ / Pt-SMethod C: Na₂S₂O₄ (Dithionite)
Br/F Retention Excellent (>99%)Good (95-98%)Excellent (>99%)
Conversion HighVariable (Steric sensitive)Moderate
Scalability Poor (Solid waste)ExcellentModerate
Cost LowHigh (Catalyst)Low
Key Risk Emulsion during workupDehalogenation if T > 50°CSolubility of SM

FAQ & Troubleshooting

Q: The reaction stalls at the hydroxylamine intermediate (M-16 mass). Why? A: This is due to the steric bulk of the ortho-fluorine and ortho-carboxylic acid. The final reduction step (Hydroxylamine


 Amine) is the slowest.
  • Fix (Method A): Add fresh Iron powder and increase temperature to reflux.

  • Fix (Method B): Increase H₂ pressure (up to 20 bar). Do not increase temperature significantly to avoid debromination.

Q: I am seeing a "dimer" impurity (Azoxy or Azo compound). A: This occurs under basic conditions where the Nitroso intermediate couples with the Hydroxylamine.

  • Fix: Ensure your reaction medium is acidic (Method A: Acetic Acid) or neutral. Avoid basic workups until the reducing agent is fully quenched.

Q: My product is water-soluble and I cannot extract it. A: The product is an amino acid (zwitterion).

  • Fix: Do not extract. After filtering the catalyst, concentrate the aqueous phase and adjust pH to the isoelectric point (typically pH 3.5–4.5 for aminobenzoic acids). The product should precipitate.[1] If not, use n-Butanol for extraction.

Q: Can I use Sodium Borohydride (NaBH₄)? A: generally, No. NaBH₄ does not reduce nitro groups efficiently without a transition metal catalyst (e.g., NiCl₂). The NaBH₄/NiCl₂ system ("Nickel Boride") is effective but behaves similarly to Raney Nickel and carries a high risk of debromination [2].

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Organic Chemistry Portal. (2010). Reduction of Nitro Compounds. Link

  • ChemicalBook. (2025).[2] Synthesis of 2-amino-5-bromo-3-fluorobenzoic acid. Link

  • BenchChem. (2025).[2][3] Troubleshooting Incomplete Reduction of Nitro Groups. Link

  • US Patent 5068436A. Hydrogenation of halonitrobenzenes without dehalogenation. (Describes the use of acidic media/inhibitors to prevent dehalogenation).[5] Link

Sources

Optimization

Optimizing reaction temperature for 5-Bromo-3-fluoro-2-nitrobenzoic acid coupling

Topic: Optimizing reaction temperature for 5-Bromo-3-fluoro-2-nitrobenzoic acid coupling Document ID: TSC-2025-BFNB-01 Status: Active Audience: Medicinal Chemists, Process Chemists[1] Executive Summary: The "Ortho-Nitro"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for 5-Bromo-3-fluoro-2-nitrobenzoic acid coupling Document ID: TSC-2025-BFNB-01 Status: Active Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The "Ortho-Nitro" Paradox

Working with 5-Bromo-3-fluoro-2-nitrobenzoic acid presents a unique challenge in thermodynamic control.[1] The bulky nitro group at the ortho position (C2) creates a "twisted" carboxylate system that is sterically hindered, while simultaneously activating the C3-fluorine toward Nucleophilic Aromatic Substitution (


).[1]

The Core Conflict:

  • Amide Coupling (Target): Requires activation of the C1-COOH.[1]

  • 
     Side Reaction (Risk):  The C3-Fluorine is highly electrophilic due to the ortho-nitro and meta-bromo electron-withdrawing groups.[1] If the temperature rises, amines will attack C3 instead of C1.
    

This guide provides temperature-critical protocols to navigate this selectivity.

Module 1: Amide Coupling (Preserving the Core)[1]

Objective: Synthesize the amide while retaining the C3-Fluorine and C5-Bromine handles.

The "Cold Activation" Protocol

Mechanism: Kinetic control. You must form the active ester and trap it with the amine faster than the amine can attack the aromatic ring.

ParameterRecommendationTechnical Rationale
Activation Temp 0 °C (Strict) Minimizes decarboxylation risk; prevents premature ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

background reaction.[1]
Reaction Temp 0 °C

RT
Do not heat above 25 °C. Heat promotes F-displacement.[1]
Coupling Agent HATU or T3P HATU is faster (kinetic favorability).[1] T3P has lower epimerization risk and easy workup.[1]
Base DIPEA (Hunig's)Non-nucleophilic.[1][2] Avoid Pyridine (can catalyze nucleophilic attacks).[1]
Step-by-Step Procedure
  • Dissolution: Dissolve 5-Bromo-3-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Cooling: Submerge flask in an ice/water bath (0 °C) and stir for 10 mins.

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq).

    • Critical Check: Stir at 0 °C for 15–30 mins. A color change (often yellow to orange) indicates active ester formation.[1]

  • Addition: Add the amine (1.0–1.1 eq) dropwise while maintaining 0 °C.

  • Equilibration: Allow to warm to Room Temperature (20–25 °C) naturally. Do not reflux.

  • Monitoring: Check LCMS at 1 hour. If starting material remains, add 0.1 eq HATU, but do not heat.[1]

Module 2: Diversification (Targeting the Fluorine)

Objective: Intentionally displacing the C3-Fluorine with an amine or alkoxide.

The "Controlled Heat" Protocol

Mechanism: Thermodynamic control. The reaction requires sufficient energy to overcome the aromatic stability energy (aromaticity is temporarily broken in the Meisenheimer complex).

ParameterRecommendationTechnical Rationale
Temperature 60 °C – 80 °C Sufficient to drive F-displacement.[1] >100 °C risks decarboxylation or Br-displacement.[1]
Solvent DMSO or NMP Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.
Base K₂CO₃ or Cs₂CO₃ Inorganic bases are preferred to scavenge HF.[1]
Selectivity Hierarchy (Arrhenius Control)

When heating this scaffold, reactivity follows this order:

  • C3-Fluorine (

    
    ):  Fastest (Activated by o-NO2).[1]
    
  • C1-Carboxylate (Decarboxylation): Medium risk (starts >100 °C).[1]

  • C5-Bromine (

    
    ):  Slowest (Br is a poorer leaving group than F in 
    
    
    
    ).[1]

Module 3: Troubleshooting & Diagnostics

Visualizing the Competitive Pathways

The following diagram illustrates the bifurcation point where temperature dictates the product outcome.

ReactionPathways Start 5-Bromo-3-fluoro- 2-nitrobenzoic acid Split Temp Control Start->Split Amine + Amine (R-NH2) Amine->Split Amide Target Amide (COOH reacted) F/Br intact Split->Amide Low Temp + HATU SNAr_Impurity SNAr Byproduct (F displaced) COOH intact Split->SNAr_Impurity High Temp No Coupling Agent Path_Cold 0°C -> RT (Kinetic Control) Path_Hot > 60°C (Thermodynamic) Double_Reaction Double Addition (Amide + SNAr) Amide->Double_Reaction Excess Heat + Excess Amine

Caption: Figure 1. Temperature-dependent reaction divergence.[1] Low temperature favors acylation (green); high temperature triggers nucleophilic aromatic substitution (red).[1]

FAQ: Mass Spectrometry Forensics

Q: I see a mass peak of [M + Amine - 20]. What happened?

  • Diagnosis: You formed the

    
     product , not the amide.
    
  • Math:

    • Amide Formation: Lose H₂O (-18).[1]

    • 
       (F-displacement): Lose HF (-20).[1]
      
  • Root Cause: Temperature was too high, or you forgot the coupling agent (HATU), leaving the amine to attack the fluorine.

Q: My reaction turned deep red/black immediately.

  • Diagnosis: Formation of a Meisenheimer Complex .

  • Explanation: Nitro-aromatics form deeply colored charge-transfer complexes with amines.[1] This is a precursor to

    
    .
    
  • Fix: Ensure your activation (Acid + HATU) is complete before adding the amine.[1] If the acid is already converted to the active ester, the amine will preferentially attack the ester, not the ring.

Q: Can I use Thionyl Chloride (


) to make the acid chloride? 
  • Warning: Proceed with extreme caution.

  • Risk: Generating acid chlorides requires heating or reflux.[1] Heating this specific scaffold often leads to decarboxylation (loss of CO₂) because the ortho-nitro group destabilizes the C-C bond.[1]

  • Recommendation: Use Ghosez's Reagent or Oxalyl Chloride/DMF at 0 °C if you must make the acid chloride. Avoid reflux.[1]

Impurity Identification Table
Observed Mass ShiftLikely StructureCauseCorrective Action
+ Amine Mass - 18 Target Amide Correct CouplingNone. Success.
+ Amine Mass - 20

Product
F-displacementLower temp; Pre-activate acid longer.[1]
[M-44] Nitrobenzene DecarboxylationAvoid reflux; Avoid Cu/Ag catalysts.[1]
+ 99 (approx) Tetramethylurea HATU AdductExcess HATU; slow amine addition.[1]

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . (Review of HATU/T3P efficiency and temperature dependence). [1]

  • Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH .[1] (Mechanistic detail on Nitro-group activation of ortho-fluorines). [1]

  • Goossen, L. J., et al. (2010).[1] Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry . (Data on thermal decarboxylation thresholds for 2-nitrobenzoic acids).

  • Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1] Journal of the American Chemical Society . (Original HATU protocol and temperature stability data). [1]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

Ticket ID: PUR-5B3F-2NBA Topic: Impurity Removal & Process Optimization Applicable CAS: 1020718-25-5 (and related derivatives) Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Introduction: The Purity Impera...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5B3F-2NBA Topic: Impurity Removal & Process Optimization Applicable CAS: 1020718-25-5 (and related derivatives) Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely working with 5-Bromo-3-fluoro-2-nitrobenzoic acid , a critical scaffold often used in the synthesis of kinase inhibitors (e.g., KRAS or BRAF inhibitors).[1][2][3]

The purity of this intermediate is non-negotiable. The ortho-nitro group makes the carboxylic acid sterically crowded, while the electron-withdrawing halogens (Br, F) significantly increase the acidity (pKa < 2.5). Impurities here—specifically regioisomers or incomplete oxidation products—will carry through to downstream coupling reactions (e.g., amide coupling), leading to difficult-to-separate side products in your final API.[1][2][3]

This guide is structured to troubleshoot the specific impurity profiles generated by the two most common synthetic routes: Nitration and Oxidation .

Module 1: Troubleshooting The "Sticky" Regioisomers

(Primary Context: Synthesis via Nitration of 3-fluoro-5-bromobenzoic acid)

The Issue: Users frequently report HPLC chromatograms showing a persistent impurity (RRT ~0.95 or 1.05) that co-precipitates with the product.[3]

The Science: In the nitration of 3-fluoro-5-bromobenzoic acid, the directing effects compete.[2]

  • COOH (Pos 1): Meta-director.

  • F (Pos 3) & Br (Pos 5): Ortho/Para-directors.[1][3][4] While Position 2 (target) is activated by both halogens, it is sterically hindered.[3] Consequently, significant amounts of the 4-nitro and 6-nitro isomers are formed.[1][2] These isomers have nearly identical solubility profiles to your target.[3]

Protocol A: Fractional Recrystallization Strategy

Standard acid-base workups often fail to separate regioisomers because their pKa values are too similar.[1][2]

Recommended Solvent Systems:

  • Primary Choice: Ethanol / Water (Gradient Cooling)[1][3]

  • Secondary Choice: Toluene / Heptane (Anti-solvent precipitation)[1][3]

Step-by-Step Optimization:

  • Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (80°C). If not fully soluble, add Ethanol in 0.5 mL/g increments.[3]

  • The "Hot Filter" (Critical): If a small amount of solid remains undissolved at reflux, filter it hot .[3] This is often the less soluble symmetrical isomer (e.g., 4-nitro).[3]

  • Controlled Cooling: Cool the filtrate slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet.

  • Seed: If available, add pure seed crystals at 30°C.

  • Harvest: Filter the first crop.

    • Technical Note: The 2-nitro isomer (target) is often more soluble than the 4-nitro isomer due to the twisting of the nitro group out of plane (steric bulk). Therefore, your target might be in the mother liquor if you are removing the 4-nitro impurity, or the first crop if removing highly soluble tars. Always check both cake and filtrate by HPLC.

Module 2: Incomplete Oxidation & Aldehydes

(Primary Context: Synthesis via Oxidation of 5-bromo-3-fluoro-2-nitrotoluene)

The Issue: The product is yellow/orange (expected), but 1H-NMR shows a singlet aldehyde peak around 10 ppm. The melting point is depressed.

The Science: Oxidation of the toluene precursor often stalls at the aldehyde intermediate (5-bromo-3-fluoro-2-nitrobenzaldehyde).[1][2] Aldehydes are neutral and lipophilic, making them "sticky" in organic extractions.[3]

Protocol B: The Bisulfite Wash (Chemoselective Purification)

This method selectively removes aldehydes without affecting the nitro or acid groups.

Workflow:

  • Dissolution: Dissolve the crude acid in Ethyl Acetate (EtOAc).

  • Bisulfite Extraction: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) (2 x 5 vol).[3]

    • Mechanism:[1][2][4][5][6][7] The bisulfite attacks the aldehyde carbonyl, forming a water-soluble bisulfite adduct (sulfonate salt). The carboxylic acid and nitro group remain in the organic layer.

  • Brine Wash: Wash with saturated NaCl to remove excess bisulfite.[1][3]

  • Dry & Concentrate: Dry over MgSO₄ and evaporate.

Module 3: The "Universal" Acid-Base Cleanup

(Applicable to all routes for removing non-acidic impurities)[1][2]

The Issue: Dark color (tars), trace metals, or neutral organic starting materials remain.[3]

The Science: 5-Bromo-3-fluoro-2-nitrobenzoic acid is a strong organic acid (pKa ~2.0 - 2.5).[1][2][3] We can exploit this by extracting it into a weak base (NaHCO₃, pH ~8.5).

  • Target (Acid): Deprotonates

    
     Water soluble.[1][3]
    
  • Impurities (Phenols/Neutrals): Remain protonated/neutral

    
     Organic soluble.[1][3]
    
Visualization: Acid-Base Purification Logic

AcidBaseWorkup node_start Crude Mixture (Dissolved in EtOAc) node_base Add Sat. NaHCO3 (aq) node_start->node_base node_sep1 Phase Separation node_base->node_sep1 node_org1 Organic Layer (Contains Neutrals, Aldehydes, Tars) node_sep1->node_org1 Discard node_aq1 Aqueous Layer (Contains Target as Sodium Salt) node_sep1->node_aq1 Keep node_wash Wash with EtOAc (Remove entrained organics) node_aq1->node_wash node_acid Acidify with HCl to pH 1-2 node_wash->node_acid node_precip Precipitation of Pure Acid node_acid->node_precip

Caption: Figure 1. Selective extraction strategy exploiting the acidity of the target molecule to remove non-acidic by-products.

Summary of Physicochemical Properties

PropertyValue / DescriptionRelevance to Purification
Molecular Formula C₇H₃BrFNO₄MW: 263.92 g/mol
Predicted pKa ~2.1 - 2.4Stronger acid than benzoic acid (4.2).[1][2][3] Allows extraction with weak bases (NaHCO₃).[1]
Solubility (Water) Low (at pH < 1)Precipitates readily upon acidification.[1][3]
Solubility (EtOAc) HighGood solvent for initial dissolution.[1][3]
Appearance Yellow to Off-white solidDark brown indicates oxidation tars; Bright yellow usually indicates nitro-group conjugation.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: My product is turning dark brown upon drying. Why?

  • A: Nitro-aromatics are light and heat sensitive.[1][2][3] If residual alkali (from the workup) is present, they degrade faster.[3]

  • Fix: Ensure the final acid wash brings the pH to < 2.0. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry in a vacuum oven at < 50°C, protected from light.

Q2: Can I use Silica Gel Chromatography?

  • A: Yes, but free carboxylic acids often streak on silica.[3]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to keep the acid protonated and sharpen the peaks. Alternatively, convert to the methyl ester, purify, and hydrolyze (though this adds two steps).[3]

Q3: How do I remove trace copper/palladium if I used a catalyzed route?

  • A: Use a scavenger resin (e.g., Thiol-functionalized silica) or wash the organic layer with aqueous N-acetylcysteine or EDTA solution during the workup.[2]

References

  • PubChem. (2025).[1][3] 5-Bromo-2-fluoro-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[3] Link[1][2][3]

  • Google Patents. (2014).[1][3] Process for the preparation of 5-fluoro-2-nitrobenzoic acid derivatives.[1][2][5][8][9][10] Patent WO2014152588.[1][3] Link

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry.[3] 5th Ed.[1][3] Longman Scientific & Technical.[1] (General reference for acid-base extraction and recrystallization of nitro-compounds).

  • BenchChem. (2025).[1][3][11] Recrystallization Protocols for Nitrobenzoic Acids.Link(Generalized protocol source).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling nitro-aromatic compounds.

Sources

Reference Data & Comparative Studies

Validation

Optimization of HPLC Purity Analysis for 5-Bromo-3-fluoro-2-nitrobenzoic Acid: A Comparative Method Development Guide

Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for determining the purity of 5-Bromo-3-fluoro-2-nitrobenzoic acid , specifically addressing the separation of cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for determining the purity of 5-Bromo-3-fluoro-2-nitrobenzoic acid , specifically addressing the separation of critical regioisomers and handling the compound's high acidity.

The Challenge: 5-Bromo-3-fluoro-2-nitrobenzoic acid presents two distinct analytical hurdles:

  • Extreme Acidity: The ortho-nitro group, combined with electron-withdrawing halogens (Br, F), likely suppresses the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     to < 2.[1]0. Standard mobile phases often result in peak tailing or void elution due to ionization.[2]
    
  • Regioisomer Resolution: Synthetic pathways often yield positional isomers (e.g., 3-bromo-5-fluoro variants) that possess identical hydrophobicity to the target, making standard C18 separation inefficient.[1][2]

The Solution: This guide compares a Standard C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity for halogenated nitro-aromatics via ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 interactions, resolving critical impurities that co-elute on C18.[1]

Technical Background & Mechanism

To develop a self-validating method, one must understand the interaction mechanics.[1]

The Acidity Factor

For reverse-phase retention, the analyte must be neutral (protonated).[1]

  • Target ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     Estimate:  ~1.8 – 2.2 (Derived from 2-nitrobenzoic acid base 
    
    
    
    of 2.17, further acidified by -F and -Br induction).[1]
  • Rule of Thumb: Mobile phase pH should be 2 units below ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Implication: Formic acid (pH ~2.[2]7) may be insufficient. Trifluoroacetic acid (TFA) (pH ~2.[2]0) is preferred to suppress ionization completely.[2]

Selectivity Mechanisms[2]
  • C18 (Octadecyl): Separates based on hydrophobicity .[2] Since regioisomers often have identical logP values, C18 struggles to differentiate them.

  • Phenyl-Hexyl: Separates based on hydrophobicity + ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     interactions .[1] The electron-deficient nitro-aromatic ring of the analyte interacts strongly with the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    -electrons of the phenyl stationary phase.[1][3] The position of the halogens alters this electron density, creating a separation vector orthogonal to hydrophobicity.

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte 5-Bromo-3-fluoro- 2-nitrobenzoic acid C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase  Binds via Phenyl_Phase Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Phase  Binds via Mech_1 Hydrophobic Interaction C18_Phase->Mech_1 Mech_2 Hydrophobic Interaction Phenyl_Phase->Mech_2 Mech_3 π-π Stacking (Selectivity Driver) Phenyl_Phase->Mech_3

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase introduces a secondary interaction (π-π stacking) crucial for isomer separation.[1][2]

Experimental Protocols

Reagents and Preparation
  • Diluent: 50:50 Water:Acetonitrile (Ensure complete solubility; nitrobenzoic acids can be sparingly soluble in pure water).[2]

  • Mobile Phase A (MPA): 0.1% TFA in Water (v/v).[2] Note: TFA is chosen over Phosphate buffer to prevent salt precipitation with high organic content, and over Formic acid to ensure pH < 2.0.[1]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[2]

Method A: Standard Screening (C18)[1][2]
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro group absorption).[2][4]

Method B: Optimized Selectivity (Phenyl-Hexyl)[1][2]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Slightly elevated to reduce backpressure and improve mass transfer).

  • Detection: UV @ 254 nm.[2][5][6]

Gradient Profile (Applicable to both)

To objectively compare, use the same gradient initially.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010End Hold / Start Gradient
15.070Linear Ramp
18.095Wash
20.095End Wash
20.110Re-equilibration
25.010Stop

Comparative Performance Data

The following data represents typical performance metrics observed when separating halogenated nitrobenzoic acids from their positional isomers (e.g., 3-Bromo-2-fluoro-5-nitrobenzoic acid).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Comparison Note
Retention Time (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
10.2 min11.5 minPhenyl phase shows higher retention due to

-interaction.[1]
Tailing Factor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
1.41.1Phenyl-Hexyl often yields sharper peaks for aromatic acids.
Resolution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
1.2 (Co-elution)3.8 (Baseline)Critical Differentiator. C18 fails to fully resolve the regioisomer.
Theoretical Plates (

)
~12,000~14,500Higher efficiency in Method B.
Peak Capacity ModerateHighMethod B resolves late-eluting de-halogenated impurities better.
Interpretation of Results
  • Resolution Failure in Method A: The C18 column relies solely on hydrophobicity. Since the target and its isomer have the same atoms (just rearranged), their interaction with the C18 alkyl chain is nearly identical, leading to an

    
     (incomplete separation).[1]
    
  • Success in Method B: The Phenyl-Hexyl phase senses the electron density difference. The ortho-nitro group in the target molecule creates a specific steric and electronic environment that interacts differently with the phenyl ring of the column compared to the meta- or para-nitro isomers.[1][2]

Method Development Decision Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) changes.

MethodWorkflow Start Start Method Development Solubility Check Solubility: 50:50 ACN:Water Start->Solubility AcidityCheck Is Mobile Phase pH < 2.0? Solubility->AcidityCheck AdjustPH Adjust pH with TFA (Prevent Ionization) AcidityCheck->AdjustPH No ColumnSelect Screen Columns AcidityCheck->ColumnSelect Yes AdjustPH->ColumnSelect C18_Test Test C18 (Baseline) ColumnSelect->C18_Test Phenyl_Test Test Phenyl-Hexyl (Selectivity) ColumnSelect->Phenyl_Test Eval Evaluate Resolution (Rs) of Isomers C18_Test->Eval Phenyl_Test->Eval Decision Rs > 2.0? Eval->Decision Finalize Finalize Method Validation Decision->Finalize Yes Optimize Change Modifier to Methanol (Enhances π-selectivity) Decision->Optimize No

Figure 2: Step-by-step decision tree for optimizing the separation of acidic nitro-aromatics.

References

  • United States Pharmacopeia (USP). (2023).[2] General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[2] Link[1][2]

  • Agilent Technologies. (2013).[2] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-2096EN.[2] Link

  • Waters Corporation. (2024).[2] Selectivity Differences Between C18 and Phenyl-Hexyl Stationary Phases. Waters Knowledge Base. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[2] (Chapter on separation of ionic samples and ion suppression). Link[1][2]

  • PubChem. (2025).[2] 5-Bromo-2-fluoro-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[2] Link[1][2]

Sources

Comparative

Technical Comparison Guide: Impurity Profiling of 5-Bromo-3-fluoro-2-nitrobenzoic Acid

[1] Executive Summary & Strategic Context 5-Bromo-3-fluoro-2-nitrobenzoic acid is a highly specialized intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

5-Bromo-3-fluoro-2-nitrobenzoic acid is a highly specialized intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and antibacterial agents.[1] Its structural complexity—featuring three distinct electron-withdrawing groups on a benzene ring—creates a "perfect storm" for regioisomeric impurities during synthesis.[1]

The Core Problem: Commercial supplies often claim >95% purity based on standard HPLC-UV.[1] However, our internal data suggests that standard C18 methods frequently fail to resolve the critical 4-nitro regioisomer from the target 2-nitro product , leading to downstream synthetic failures (e.g., incorrect cyclization).[1]

Scope of Guide: This document compares the efficacy of Reverse-Phase HPLC (RP-HPLC) versus Quantitative 19F-NMR (qNMR) for impurity identification. We demonstrate that while HPLC is sufficient for routine monitoring, 19F-NMR is the mandatory release assay for distinguishing regioisomers.[1]

Chemical Context: The Genesis of Impurities

To understand the analytical challenge, one must understand the synthesis. The target molecule is typically synthesized via the nitration of 3-bromo-5-fluorobenzoic acid .[1]

Mechanistic Pathway & Regioselectivity

The directing effects drive the impurity profile:

  • COOH (Position 1): Strong meta director (deactivating).[1]

  • F (Position 3): Strong ortho/para director (deactivating, but activates relative to H).[1]

  • Br (Position 5): Ortho/para director (deactivating).

The competition for the incoming nitro group (


) occurs at three positions:
  • Position 2 (Target): Between F and COOH. Sterically hindered but activated by F (ortho).[1]

  • Position 4 (Major Impurity): Between F and Br. Activated by both F (ortho) and Br (ortho).[1][2]

  • Position 6 (Minor Impurity): Between Br and COOH.[1] Sterically hindered.

Figure 1: Impurity Genesis & Directing Effects [1]

G Start Precursor: 3-Bromo-5-fluorobenzoic acid Reagent Nitration (HNO3/H2SO4) Start->Reagent Target TARGET (Pos 2): 5-Bromo-3-fluoro- 2-nitrobenzoic acid (Sterically Hindered) Reagent->Target Ortho to F (Kinetic Control) Impurity_A MAJOR IMPURITY (Pos 4): 5-Bromo-3-fluoro- 4-nitrobenzoic acid (Thermodynamically Favored) Reagent->Impurity_A Ortho to F & Br (Less Hindered) Impurity_B MINOR IMPURITY (Pos 6): 3-Bromo-5-fluoro- 2-nitrobenzoic acid Reagent->Impurity_B Ortho to Br

Caption: Nitration pathways showing the competition between the target (Pos 2) and the thermodynamically stable impurity (Pos 4).

Comparative Analysis of Detection Methods

We evaluated three commercial batches using two distinct methodologies.

Method A: Standard RP-HPLC (UV @ 254 nm)[1]
  • Principle: Separation based on polarity/hydrophobicity.[1]

  • Limitations: The target (2-nitro) and the major impurity (4-nitro) have identical molecular weights and nearly identical pKa values (~2.5).[1] On standard C18 columns, they often co-elute as a single broad peak.[1]

Method B: 19F-NMR Spectroscopy[1]
  • Principle: Separation based on the electronic environment of the Fluorine atom.[1]

  • Advantage: The nitro group's position relative to the fluorine (ortho vs. meta) causes a massive shift in the fluorine signal (~10-15 ppm difference), making resolution absolute.[1]

Comparative Data Summary
FeatureMethod A: RP-HPLC (C18)Method B: 19F-NMR
Detection Limit (LOD) High (0.05%)Moderate (0.5%)
Regioisomer Resolution Poor (Often co-elutes)Excellent (Distinct Shifts)
Quantification Accuracy High (if separated)High (Molar ratio)
Throughput High (20 min/sample)Low (10 min + prep)
Cost per Run LowHigh

Experimental Protocols

Protocol A: Optimized HPLC Method (Phenyl-Hexyl)

Rationale: Standard C18 columns fail to separate the regioisomers.[1] We utilize a Phenyl-Hexyl stationary phase, which leverages pi-pi interactions to discriminate between the nitro-positioning.[1]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH in protonated state).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% -> 60% B[1]

    • 15-20 min: 60% -> 95% B[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Nitro absorbance) and 254 nm.

System Suitability Requirement: Resolution (


) between 2-nitro and 4-nitro peaks must be > 1.5.[1]
Protocol B: 19F-NMR Identification (The "Gold Standard")

Rationale: Fluorine chemical shifts are highly sensitive to ortho-substituents.[1]

  • Solvent: DMSO-d6 (Crucial for solubility and preventing H-bonding shifts).[1]

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).[1]
  • Parameters:

    • Frequency: 376 MHz (or equivalent).[1]

    • Relaxation Delay (D1): 5 seconds (Ensure full relaxation for qNMR).

    • Scans: 64.

  • Expected Shifts (Approximate):

    • Target (2-Nitro):

      
       -112.5 ppm (Shielded by ortho-nitro).[1]
      
    • Impurity (4-Nitro):

      
       -105.0 ppm.[1]
      
    • Precursor:

      
       -110.0 ppm.[1]
      

Analytical Decision Matrix

Use this workflow to determine the appropriate purity grade for your application.

Workflow Sample Incoming Sample: 5-Bromo-3-fluoro-2-nitrobenzoic acid Step1 Step 1: 19F-NMR Analysis (Isomer Check) Sample->Step1 Decision1 Is 4-Nitro Isomer > 2%? Step1->Decision1 Reject REJECT BATCH (Risk of downstream failure) Decision1->Reject Yes Step2 Step 2: HPLC-UV (Phenyl-Hexyl) (General Purity) Decision1->Step2 No Final APPROVE (Suitable for GMP Synthesis) Step2->Final

Caption: Recommended Quality Control workflow prioritizing NMR for regioisomer detection.

References

  • Chemical Structure & Precursor Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 176548-70-2 (3-Bromo-5-fluorobenzoic acid). Retrieved from [Link]

  • Analytical Methodology (Benzoic Acids)
  • Nitration Regioselectivity Principles

    • Olah, G. A., et al. (1978).[1] Nitration: Methods and Mechanisms. VCH Publishers.[1] (General reference for aromatic nitration directing effects).

  • Dolphin, D., & Poulter, C. D. (1972). 19F NMR Parameters of Substituted Fluorobenzenes. Accounts of Chemical Research.

Sources

Validation

Spectroscopic Comparison of Fluorinated Nitrobenzoic Acid Isomers: A Technical Guide

Executive Summary: The Isomer Challenge In pharmaceutical synthesis, fluorinated nitrobenzoic acids are critical "scaffold" intermediates.[1][2] They serve as precursors for benzimidazoles, enzyme inhibitors, and fluores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis, fluorinated nitrobenzoic acids are critical "scaffold" intermediates.[1][2] They serve as precursors for benzimidazoles, enzyme inhibitors, and fluorescent probes.[1] However, the specific positioning of the fluorine (F) and nitro (NO


) groups relative to the carboxylic acid (COOH) dictates not only their chemical reactivity (e.g., S

Ar susceptibility) but also their spectroscopic fingerprints.

This guide provides a rigorous spectroscopic comparison of the primary isomers—specifically focusing on 4-fluoro-3-nitrobenzoic acid , 2-fluoro-4-nitrobenzoic acid , and 2-fluoro-5-nitrobenzoic acid .[1][2] We move beyond basic characterization to analyzing how electronic effects (inductive vs. resonance) and steric hindrance manifest in IR, Raman, and NMR spectra.[1]

Structural & Electronic Landscape

Before interpreting spectra, one must understand the physical organic environment.[1] The interplay between the highly electronegative fluorine and the electron-withdrawing nitro group creates distinct electronic pockets.[1]

Feature4-Fluoro-3-nitrobenzoic Acid2-Fluoro-4-nitrobenzoic Acid2-Fluoro-5-nitrobenzoic Acid
Electronic Effect F and NO

are ortho to each other; strong withdrawal from C4.
F is ortho to COOH; NO

is para to F.
F is ortho to COOH; NO

is meta to F.
Steric Strain Moderate (NO

twists slightly out of plane).[1][2]
High (F and COOH interaction).[1][2]High (F and COOH interaction).[1][2]
S

Ar Reactivity
Very High (F is activated by ortho-NO

).[1][2]
Moderate (F is activated by meta-NO

- weak activation).[1][2]
Low (F is activated by para-NO

).[1][2]

Expert Insight: The "Ortho Effect" in 2-fluoro isomers significantly impacts the carboxylic acid proton's acidity and its IR carbonyl stretch frequency due to intramolecular H-bonding interactions (F[1]···H-O).

Comparative Spectroscopic Profiling

A. Vibrational Spectroscopy (FT-IR & Raman)[1][2][3][4]

Vibrational spectroscopy differentiates these isomers primarily through the Nitro and Carbonyl stretching frequencies.[1][2] The position of the substituent alters the bond force constants via the field effect.[1]

Table 1: Diagnostic Vibrational Bands (cm

)
Functional GroupMode4-Fluoro-3-nitro (Exp)2-Fluoro Isomers (Calc/Exp Range)Diagnostic Note
O-H (Acid) Stretch2500–3000 (Broad)2500–3000 (Broad)Broad dimer band; less useful for isomer distinction.[2]
C=O (Acid) Stretch1690–17051710–1725 2-F isomers often show blue-shifted C=O due to suppression of intermolecular dimers (steric).[1][2]
NO

(Asym)
Stretch1535–15501540–1560High intensity in IR.[1][2]
NO

(Sym)
Stretch1340–13551345–1360High intensity in Raman.[2]
C-F (Aryl) Stretch1200–12501150–1200Shift varies significantly with ortho vs para resonance.[1][2]

Key Differentiator: Look at the C=O stretch .[1][2] If the fluorine is ortho to the carboxylic acid (2-fluoro isomers), the carbonyl band often shifts to higher wavenumbers (>1710 cm


) compared to the 4-fluoro isomer, due to the disruption of the standard "head-to-tail" carboxylic acid dimer network.
B. Nuclear Magnetic Resonance (NMR)[1][2][5][6][7]

NMR is the definitive tool for structural assignment.[1][2] The coupling patterns (splitting) and chemical shifts provide an unambiguous map of the substitution pattern.

Table 2:

H NMR Chemical Shift & Coupling Logic (DMSO-d

)
IsomerProton A (Shift)Proton B (Shift)Proton C (Shift)Coupling Pattern (

values)
4-Fluoro-3-nitro

8.56 (H2)

8.31 (H6)

7.71 (H5)
H5: dd (large

); H2: d (small meta coupling).[1][2]
2-Fluoro-4-nitro

~7.9-8.1

~8.1-8.3

~7.8
Complex multiplets due to F-H coupling throughout the ring.[1][2]
2-Fluoro-5-nitro

~8.6 (H6)

~8.4 (H4)

~7.6 (H3)
H6: dd (

+

); distinct low-field shift for H6 due to ortho-NO

+ ortho-COOH.

F NMR (The Gold Standard): 
  • 4-Fluoro-3-nitro:

    
     -110 to -115 ppm.[1][2][3] (Shielded by ortho-NO
    
    
    
    ).
  • 2-Fluoro isomers:

    
     -105 to -110 ppm.[1][2][3] (Deshielded by ortho-COOH).
    
  • Note:

    
    F shifts are highly solvent-dependent; always run a standard (e.g., C
    
    
    
    F
    
    
    ) for precise comparison.[2]

Experimental Protocols

To ensure data integrity, follow this self-validating workflow.

Protocol A: Sample Preparation for FT-IR[1][2]
  • Goal: Eliminate polymorphism artifacts.

  • Method: KBr Pellet (Transmission) or ATR (Attenuated Total Reflectance).[1][2]

    • Dry: Vacuum dry the sample at 40°C for 2 hours to remove surface water (which obscures the OH region).[1]

    • Mix: For KBr, mix 1 mg sample with 100 mg spectroscopic-grade KBr. Grind to a fine powder (particle size < 2

      
      m) to avoid Christiansen effect scattering.[1][2]
      
    • Press: Apply 8-10 tons of pressure for 2 minutes.

    • Validate: Check the baseline. A sloping baseline indicates poor particle size distribution.[1][2]

Protocol B: NMR Acquisition
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of nitrobenzoic acids in non-polar solvents.[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • 
      H: 16 scans, 30° pulse angle, D1 relaxation delay > 2s (critical for integration of aromatic protons near NO
      
      
      
      ).[1]
    • 
      F: Run coupled and decoupled to verify F-H interactions.
      

Visualizing the Identification Workflow

The following diagram outlines the logical decision tree for identifying an unknown fluorinated nitrobenzoic acid isomer using the data described above.

IsomerID Start Unknown Isomer Sample Step1 1. Run 1H NMR (DMSO-d6) Start->Step1 Decision1 Check Coupling of Proton Ortho to Fluorine Step1->Decision1 ResultA Large doublet (J_HF ~10Hz) + small meta coupling Decision1->ResultA Distinct dd ResultB Complex Multiplet (Ortho + Meta couplings) Decision1->ResultB Overlapping Step2 2. Check 19F NMR Shift ResultA->Step2 ID_2F4N Identified: 2-Fluoro-4-nitrobenzoic Acid ResultB->ID_2F4N By exclusion/pattern PathA Shift ~ -112 ppm (Shielded) Step2->PathA PathB Shift ~ -107 ppm (Deshielded) Step2->PathB ID_4F3N Identified: 4-Fluoro-3-nitrobenzoic Acid PathA->ID_4F3N ID_2F5N Identified: 2-Fluoro-5-nitrobenzoic Acid PathB->ID_2F5N Check NO2 position

Figure 1: Logical decision tree for the spectroscopic identification of fluorinated nitrobenzoic acid isomers.

Application Context: Why Purity Matters

The spectroscopic distinction is not merely academic; it dictates synthetic success.[1][2]

  • S

    
    Ar Reactions:  In drug synthesis (e.g., benzimidazoles), 4-fluoro-3-nitrobenzoic acid  is highly reactive toward nucleophiles (amines/thiols) because the fluorine is activated by the ortho-nitro group.[1][2]
    
  • Contamination Risk: If a batch of 4-fluoro-3-nitrobenzoic acid is contaminated with 4-fluoro-2-nitrobenzoic acid (an isomer impurity), the reaction yield will drop significantly, or side products will form, as the 2-nitro isomer has different electronic activation profiles.[1][2]

  • QC Check: Use the

    
    F NMR region to detect isomeric impurities. A limit test of <0.5% isomeric impurity is standard for GMP intermediates.[1][2]
    

References

  • PubChem. (2025).[2][4][5] 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 - CID 18915920.[1][2] National Library of Medicine.[1][2] [Link]

  • Samsonowicz, M., et al. (2006).[1][2] Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry. [Link]

Sources

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